Product packaging for Fenofibrate-d4(Cat. No.:CAS No. 1092484-57-5)

Fenofibrate-d4

Cat. No.: B12391323
CAS No.: 1092484-57-5
M. Wt: 364.9 g/mol
InChI Key: YMTINGFKWWXKFG-CXRURWBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenofibrate-d4 is a deuterium-labeled analog of fenofibrate, specifically designed for use as an internal standard in analytical chemistry and metabolism studies. The incorporation of four deuterium atoms into the fenofibrate structure results in a predictable mass shift, making it ideal for accurate quantification via liquid chromatography-mass spectrometry (LC-MS). This application is critical for minimizing variability and ensuring precise measurement of fenofibrate and its metabolites in complex biological matrices during pharmacokinetic and pharmacodynamic research. Fenofibrate is a lipid-regulating agent that activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . This activation upregulates lipoprotein lipase and reduces apoprotein C-III production, enhancing the catabolism of triglyceride-rich particles . Consequently, it significantly reduces plasma triglycerides and very-low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL) cholesterol levels . Researchers utilize this compound to study these mechanisms with high precision, exploring fenofibrate's role in managing dyslipidemias, its potential benefits in non-alcoholic fatty liver disease (NAFLD), and its off-label use in modulating uric acid levels . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClO4 B12391323 Fenofibrate-d4 CAS No. 1092484-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1092484-57-5

Molecular Formula

C20H21ClO4

Molecular Weight

364.9 g/mol

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)-2,3,5,6-tetradeuteriophenoxy]-2-methylpropanoate

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D

InChI Key

YMTINGFKWWXKFG-CXRURWBMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)Cl)[2H])[2H])OC(C)(C)C(=O)OC(C)C)[2H]

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fenofibrate-d4 and its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fenofibrate-d4, a deuterated analog of the lipid-regulating drug fenofibrate. It details its chemical properties, its principal application as an internal standard in bioanalytical research, and the underlying pharmacological mechanism of its non-deuterated counterpart. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of key biological and analytical workflows.

Introduction to this compound

This compound is a stable, isotopically labeled form of fenofibrate, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in complex biological matrices. The use of a deuterated internal standard is a gold-standard technique in mass spectrometry-based bioanalysis, as it ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its application in analytical methodologies.

PropertyValue
Chemical Name Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy-d4)-2-methylpropanoate
Molecular Formula C₂₀H₁₇D₄ClO₄
Molecular Weight 364.88 g/mol
CAS Number 1219794-82-7
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.

The Role of this compound in Bioanalytical Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fenofibrate and, more commonly, its active metabolite, fenofibric acid, in biological samples such as plasma and urine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte (fenofibrate/fenofibric acid) and therefore behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Quantitative Data for Bioanalytical Methods
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Fenofibric Acid317.1231.1Negative
Fenofibric Acid-d6 (Internal Standard)323.1231.1Negative

Experimental Protocols

This section provides a detailed methodology for the quantification of fenofibric acid in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound or Fenofibric Acid-d6 in methanol).

  • Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 30% B

    • 2.6-3.5 min: Equilibrate at 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: 317.1 → 231.1

    • Internal Standard (e.g., Fenofibric Acid-d6): 323.1 → 231.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Mandatory Visualizations

Signaling Pathway of Fenofibrate's Active Metabolite

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] The following diagram illustrates this key signaling pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate (Prodrug) Esterases Esterases Fenofibrate->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Esterases->Fenofibric_Acid PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Lipoprotein Lipase Decreased ApoC-III Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Results in

Caption: PPARα signaling pathway activated by fenofibric acid.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines the typical workflow for the quantification of fenofibric acid in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow Start Start: Biological Sample Collection (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Start->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation) Spike_IS->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) MS_Detection->Data_Analysis Quantification Quantification: Concentration Determination Data_Analysis->Quantification End End: Report Results Quantification->End

Caption: Experimental workflow for bioanalytical quantification.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate quantification of fenofibrate and its active metabolite, fenofibric acid. Understanding the experimental protocols for its use and the pharmacological context of fenofibrate's action through the PPARα signaling pathway is crucial for its effective application in drug development and clinical research. This guide provides a foundational resource for professionals working in these fields.

References

The Pivotal Role of Fenofibrate-d4 as an Internal Standard in the Bioanalysis of Fenofibric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug metabolites is paramount. For fenofibrate, a widely prescribed lipid-lowering agent, its active metabolite, fenofibric acid, is the primary analyte of interest. Achieving accurate and reliable measurements of fenofibric acid in biological matrices necessitates the use of a robust internal standard. This technical guide delves into the application of fenofibrate-d4 as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of fenofibric acid, providing in-depth experimental protocols and validation data.

The Rationale for a Deuterated Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples and calibration standards. Its purpose is to correct for variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[2][3][4][5] They co-elute with the analyte, experience similar ionization efficiency and matrix effects, and thus provide the most accurate correction for potential analytical variabilities.[1][2] While specific literature on this compound is not abundant, extensive research on other deuterated analogs like fenofibric acid-d6 and -d5 provides a strong basis for its application and efficacy.[6][7][8]

Metabolic Pathway of Fenofibrate

Fenofibrate is a prodrug that undergoes rapid hydrolysis in the body to form its pharmacologically active metabolite, fenofibric acid.[9][10][11] This metabolic conversion is a critical step in its mechanism of action. Fenofibric acid is the primary circulating form and the target for bioanalytical quantification.

G Fenofibrate Fenofibrate (Prodrug) Hydrolysis Esterases (Hydrolysis) Fenofibrate->Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Hydrolysis->Fenofibric_Acid Glucuronidation UGT1A9 (Glucuronidation) Fenofibric_Acid->Glucuronidation Reduction Carbonyl Reductases (e.g., CBR1) Fenofibric_Acid->Reduction Fenofibric_Acid_Glucuronide Fenofibric Acid Glucuronide Glucuronidation->Fenofibric_Acid_Glucuronide Reduced_Fenofibric_Acid Reduced Fenofibric Acid (Active Metabolite) Reduction->Reduced_Fenofibric_Acid

Metabolic conversion of fenofibrate to its major metabolites.

Experimental Protocols for Fenofibric Acid Quantification

The following sections outline detailed methodologies for the analysis of fenofibric acid in biological matrices, primarily plasma, using a deuterated internal standard. These protocols are compiled from various validated LC-MS/MS methods.[6][7][12][13][14]

Sample Preparation

The goal of sample preparation is to extract fenofibric acid and the internal standard from the biological matrix, removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

Protein Precipitation (PPT): This is a simple and rapid method.[7]

  • To 50 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile to precipitate proteins.[7]

  • Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[15]

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT.[13][14]

  • To 100 µL of plasma, add the internal standard.

  • Add an extraction solvent such as a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[14]

  • Vortex vigorously and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated.[6]

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard and diluted).

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a strong solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the mobile phase.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample + This compound (IS) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Column UPLC Separation (e.g., C18 column) Supernatant_Collection->UPLC_Column Mass_Spectrometer Mass Spectrometry (MRM Detection) UPLC_Column->Mass_Spectrometer Peak_Integration Peak Area Integration (Analyte and IS) Mass_Spectrometer->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical bioanalytical workflow for fenofibric acid quantification.
Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of fenofibric acid.

Table 1: Liquid Chromatography Conditions

ParameterTypical Value
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)[7][13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7]
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 0.2 - 0.3 mL/min[7][13]
Column Temperature 45°C[7]
Injection Volume 2 - 10 µL

Table 2: Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[6][14][15][16]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[6][16] or m/z 317.2 → 230.7[15]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[6][16]
Source Temperature ~450°C[15]
Collision Gas Argon

Note: The MRM transition for this compound would be expected to have a precursor ion of approximately m/z 364.1 and would require optimization.

Method Validation Data

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present a summary of validation parameters from published methods for fenofibric acid using deuterated internal standards.

Table 3: Linearity and Sensitivity

Concentration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
50 - 60000.998450[7]
150 - 20383>0.99150[6][16]
5 - 1250>0.995[14]
50 - 7129>0.9950[13]

Table 4: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LQC, MQC, HQC< 11.91%< 12%97.65 - 111.63[7]
Four Levels< 2.5%< 2.5%±2.8%[6][16]
LQC, MQC, HQC< 8.2%< 8.2%-0.9 to 2.1[14]
LQC, MQC, HQC< 9.3%< 9.3%Within 9.3%[13]

Table 5: Recovery

AnalyteRecovery (%)Internal StandardRecovery (%)Reference
Fenofibric Acid93 - 101Fenofibric Acid-d6Not specified[7]
Fenofibric Acid73.8 - 75.4Fenofibric Acid-d685.9[6][16]
Fenofibric Acid90.3 - 94.7Diclofenac Acid83.3[14]
Fenofibric Acid66.7Mefenamic Acid52.6[13]

Conclusion

The use of a deuterated internal standard, exemplified by the extensive data on fenofibric acid-d6 and the principles outlined for this compound, is indispensable for the accurate and precise quantification of fenofibric acid in biological samples. The methodologies presented, from sample preparation to LC-MS/MS analysis, provide a comprehensive framework for researchers and drug development professionals. The validation data from numerous studies underscore the robustness and reliability of using a stable isotope-labeled internal standard. By compensating for analytical variability, this compound serves as a critical tool in ensuring the integrity of pharmacokinetic and bioequivalence data for fenofibrate.

References

Synthesis and Isotopic Purity of Fenofibrate-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Fenofibrate-d4. This compound, a deuterated analog of the lipid-regulating agent fenofibrate, serves as a valuable internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass shift, enabling accurate quantification by mass spectrometry. This document details a feasible synthetic route, methods for purification, and rigorous analytical procedures for determining the isotopic enrichment and purity of the final compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the esterification of fenofibric acid with a deuterated isopropyl source. The following sections outline the key stages of this synthesis.

Synthesis of Fenofibric Acid

Fenofibric acid is the essential precursor for the synthesis of this compound. A common and effective method for its preparation involves the reaction of 4-chloro-4'-hydroxybenzophenone with chloroform and acetone in the presence of a strong base.

Experimental Protocol: Synthesis of Fenofibric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-4'-hydroxybenzophenone in a suitable solvent such as acetone.

  • Addition of Base: Add a strong base, for example, sodium hydroxide, to the solution and stir the mixture.

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the fenofibric acid.

  • Purification: The crude fenofibric acid can be purified by recrystallization from an appropriate solvent system, such as toluene, to yield a solid product.[1]

Synthesis of this compound via Esterification

The final step in the synthesis of this compound is the esterification of fenofibric acid with a deuterated isopropyl group. This can be accomplished using isopropyl-d7 bromide or isopropyl-d7 alcohol. The use of isopropyl-d7 bromide in a Williamson ether synthesis-like reaction with the carboxylate salt of fenofibric acid is a common approach.[2][3][4]

Experimental Protocol: Synthesis of this compound

  • Formation of Fenofibric Acid Salt: Dissolve the synthesized fenofibric acid in a suitable solvent, such as dimethylformamide (DMF) or acetone. Add a base, for instance, potassium carbonate, to the solution to form the potassium salt of fenofibric acid.

  • Addition of Deuterated Reagent: Add isopropyl-d7 bromide to the reaction mixture.

  • Reaction: Heat the mixture and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high chemical purity.[5][6]

Quantitative Data for Synthesis

StepReactantsKey ReagentsSolventTypical Yield (%)Reference
Synthesis of Fenofibric Acid 4-chloro-4'-hydroxybenzophenone, Chloroform, AcetoneSodium HydroxideAcetone73[1]
Esterification to this compound Fenofibric acid, Isopropyl-d7 bromidePotassium CarbonateDimethyl Sulfoxide/Isopropyl Acetate>90[5][6]

Isotopic Purity Analysis of this compound

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Mass Spectrometry Analysis

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By comparing the measured isotopic pattern with the theoretical pattern, the isotopic enrichment can be accurately calculated.

Experimental Protocol: Isotopic Purity by HRMS

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.[9]

  • Data Acquisition: Infuse the sample directly or inject it onto the LC column. Acquire full-scan mass spectra in the appropriate mass range to observe the molecular ion cluster of this compound.

  • Data Analysis:

    • Identify the monoisotopic mass of the unlabeled Fenofibrate (d0) and the deuterated this compound.

    • Measure the intensities of the isotopic peaks in the molecular ion cluster of the synthesized sample.

    • Correct the observed intensities for the natural isotopic abundance of carbon-13.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d4))] x 100[10]

Quantitative Data for Isotopic Purity by Mass Spectrometry

IsotopologueTheoretical m/zObserved m/zRelative Intensity (%)
Fenofibrate-d0360.1128-< 1%
Fenofibrate-d1361.1191-< 1%
Fenofibrate-d2362.1254-< 2%
Fenofibrate-d3363.1317-< 5%
This compound 364.1380 - > 90%

(Note: The observed m/z and relative intensities are sample-dependent and should be determined experimentally.)

NMR Spectroscopy Analysis

Quantitative NMR (qNMR) provides complementary information on the isotopic purity and the specific sites of deuteration. Both ¹H and ²H NMR can be employed for this purpose.[11][12][13]

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., chloroform-d) of high purity.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

    • Integrate the signals corresponding to the residual protons in the isopropyl group of this compound and compare them to the integral of a known proton signal from the non-deuterated part of the molecule or the internal standard.

    • The percentage of deuteration can be calculated from the reduction in the integral of the target proton signals.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum of the sample.

    • The presence and integration of a signal in the region corresponding to the isopropyl group confirm the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the distribution of deuterium atoms.[12]

Visualizations

Synthesis of this compound

Synthesis_of_Fenofibrate_d4 cluster_0 Step 1: Synthesis of Fenofibric Acid cluster_1 Step 2: Esterification 4-Chloro-4'-hydroxybenzophenone 4-Chloro-4'-hydroxybenzophenone Fenofibric_Acid Fenofibric Acid 4-Chloro-4'-hydroxybenzophenone->Fenofibric_Acid NaOH Chloroform_Acetone Chloroform / Acetone Chloroform_Acetone->Fenofibric_Acid Fenofibric_Acid_2 Fenofibric Acid Fenofibrate_d4 This compound Fenofibric_Acid_2->Fenofibrate_d4 K2CO3 Isopropyl_d7_bromide Isopropyl-d7 bromide Isopropyl_d7_bromide->Fenofibrate_d4

Caption: Synthetic pathway for this compound.

Isotopic Purity Analysis Workflow

Isotopic_Purity_Analysis_Workflow Start Synthesized this compound Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis HRMS High-Resolution Mass Spectrometry (HRMS) Analysis->HRMS Mass-based NMR NMR Spectroscopy (¹H and ²H) Analysis->NMR Nuclei-based Data_Analysis_MS Data Analysis: - Isotopic pattern analysis - Correction for natural abundance - Calculation of isotopic purity HRMS->Data_Analysis_MS Data_Analysis_NMR Data Analysis: - Integration of residual proton signals - Comparison with internal standard - Analysis of ²H spectrum NMR->Data_Analysis_NMR Result Isotopic Purity Report Data_Analysis_MS->Result Data_Analysis_NMR->Result

Caption: Workflow for isotopic purity analysis.

References

A Technical Guide to Fenofibrate-d4: Certificate of Analysis, Specifications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Fenofibrate-d4, a deuterated analog of Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its specifications, a representative certificate of analysis, and the analytical methodologies used for its characterization.

Physicochemical and Analytical Specifications

The following table summarizes the typical physicochemical and analytical specifications for this compound. These specifications are crucial for ensuring the identity, purity, and quality of the material used in research and development.

ParameterSpecification
Chemical Name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d4, 1-methylethyl ester
Molecular Formula C₂₀H₁₇D₄ClO₄
Molecular Weight 364.85
CAS Number 1219803-83-5
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Purity (by NMR) ≥98%
Isotopic Purity ≥99% Deuterium incorporation
Identity (by ¹H NMR) Conforms to structure
Identity (by MS) Conforms to structure
Solubility Soluble in DMSO, DMF, and Ethanol
Storage Conditions -20°C for long-term storage

Representative Certificate of Analysis

Below is a representative Certificate of Analysis (CoA) for a batch of this compound. This document provides specific test results for a particular lot of the material.

TestSpecificationResultMethod
Appearance White to off-white solidWhite solidVisual Inspection
Purity (HPLC) ≥98%99.5%HPLC-UV (286 nm)
¹H NMR Conforms to the structure of this compoundConforms¹H NMR Spectroscopy
Mass Spectrometry Consistent with the molecular weight of this compoundConsistentLC-MS
Isotopic Purity ≥99% Deuterium incorporation99.6%Mass Spectrometry
Residual Solvents Meets USP <467> requirementsCompliesGC-HS
Loss on Drying ≤0.5%0.2%TGA

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline the protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to detect any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is used to confirm the identity of the molecule by comparing the chemical shifts and coupling constants to a reference standard. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

  • Quantitative NMR (qNMR): This technique can be used for an accurate determination of purity by integrating the signals of this compound against a certified internal standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation.

Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3][4][5] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][6][7][8] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[3][9] The activation of PPARα leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4][5][7][10][11]

Fenofibrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to

Caption: Fenofibrate's PPARα signaling pathway.

Quality Control Workflow for this compound Reference Standard

The quality control (QC) of a pharmaceutical reference standard like this compound is a critical process to ensure its suitability for its intended use.[12][13] This involves a series of tests to confirm its identity, purity, and stability.[14][15]

QC_Workflow cluster_tests Analytical Testing Start Material Receipt Characterization Full Characterization Start->Characterization HPLC Purity (HPLC) Characterization->HPLC NMR Identity (NMR) Characterization->NMR MS Identity & Isotopic Purity (MS) Characterization->MS Other Other Tests (e.g., Residual Solvents) Characterization->Other CoA_Generation Certificate of Analysis Generation Release Material Release CoA_Generation->Release Stability_Testing Ongoing Stability Testing Release->Stability_Testing End End of Lifecycle Stability_Testing->End HPLC->CoA_Generation NMR->CoA_Generation MS->CoA_Generation Other->CoA_Generation

Caption: Quality control workflow for a reference standard.

References

The Role of Fenofibrate-d4 in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Fenofibrate-d4 in bioanalysis. As a stable isotope-labeled internal standard, it is a critical tool for the accurate quantification of fenofibrate's active metabolite, fenofibric acid, in biological matrices. This guide provides a comprehensive overview of its function, detailed experimental protocols, and relevant quantitative data to support research and development.

Note on the Internal Standard: While this guide refers to this compound as requested, the published scientific literature predominantly details the use of deuterated analogs of its active metabolite, fenofibric acid, most commonly Fenofibric acid-d6 . The principles of bioanalysis using stable isotope-labeled internal standards are identical, and the experimental data presented herein are based on this well-documented analog. Fenofibrate is a prodrug that is rapidly hydrolyzed to fenofibric acid in the body; therefore, bioanalytical methods focus on quantifying fenofibric acid.

Core Mechanism of this compound in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. This compound, or more commonly its metabolite analog Fenofibric acid-d6, serves as an internal standard (IS). An ideal IS is a compound that is structurally and physicochemically similar to the analyte (the substance being measured) but is mass-spectrometrically distinct.

The fundamental mechanism of a stable isotope-labeled internal standard is to compensate for variability during sample processing and analysis. Because Fenofibric acid-d6 is nearly identical to the native fenofibric acid, it behaves similarly during extraction, chromatography, and ionization. However, due to the mass difference from the incorporated deuterium atoms, it can be separately detected by the mass spectrometer. By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio corrects for potential sample loss during preparation and for fluctuations in the mass spectrometer's response, leading to highly reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the performance characteristics of bioanalytical methods using a deuterated internal standard for the quantification of fenofibric acid.

Table 1: Linearity and Sensitivity of Fenofibric Acid Quantification
Concentration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
50 - 60000.9984503.0[1]
100 - 10000≥ 0.999310040[2][3]
150 - 20383Not SpecifiedNot SpecifiedNot Specified[4]
50 - 7129Not Specified50Not Specified
Table 2: Accuracy and Precision of Fenofibric Acid Quantification
Quality Control LevelIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Reference
LLOQ, LQC, MQC, HQC< 7.2%< 12%97.65 - 111.63%< 12%[1]
LLOQ, LQC, MQC, HQCWithin ±2.8%< 2.5%Within ±2.8%< 2.5%[4]
LQC, MQC, HQCNot SpecifiedWithin 9.3%Not SpecifiedWithin 9.3%
LQC, MQC, HQCNot Specified< 5%Not Specified< 5%[2][3]
Table 3: Recovery of Fenofibric Acid from Plasma
Quality Control LevelMean Recovery (%)Internal Standard Recovery (%)Reference
LQC, MQC, HQC93, 101, 98Not Specified[1]
Not Specified73.8 - 75.485.9[4]
Not Specified66.752.6 (Mefenamic acid used as IS)

Experimental Protocols

Below is a representative, detailed methodology for the quantification of fenofibric acid in rat plasma using Fenofibric acid-d6 as an internal standard, based on common practices found in the literature.[1]

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.

  • Fenofibric Acid-d6 Stock Solution (1 mg/mL): Dissolve 1 mg of Fenofibric acid-d6 in 1 mL of methanol.

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution with methanol to achieve the desired concentrations. Dilute the Fenofibric acid-d6 stock solution to a working concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of rat plasma into a microcentrifuge tube.

  • Add 50 µL of the appropriate fenofibric acid working solution (or blank methanol for a blank sample).

  • Add 50 µL of the Fenofibric acid-d6 internal standard working solution (1 µg/mL).

  • Vortex the mixture.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • Chromatographic System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Negative.

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9 or m/z 318.95 → 120.85[1][4]

    • Fenofibric Acid-d6: m/z 324.93 → 110.82[1]

Visualizations

Pharmacological Mechanism of Fenofibrate

Fenofibrate_Mechanism cluster_effects Downstream Effects Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Ester Hydrolysis PPARa PPARα (in Liver Nucleus) Fenofibric_Acid->PPARa Binds & Activates Gene_Expression Altered Gene Transcription PPARa->Gene_Expression Regulates LPL_activity ↑ Lipoprotein Lipase Activity Gene_Expression->LPL_activity ApoCIII ↓ ApoC-III Production Gene_Expression->ApoCIII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation ApoAI_AII ↑ ApoA-I & ApoA-II Synthesis Gene_Expression->ApoAI_AII

Caption: Pharmacological action of fenofibrate via PPARα activation.

Bioanalytical Workflow Using a Deuterated Internal Standard

Bioanalytical_Workflow cluster_data Calculations Sample_Collection 1. Collect Biological Sample (e.g., Plasma) Spiking 2. Spike with Fenofibric Acid-d6 (IS) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis 4. UPLC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing Analysis->Data_Processing Quantification 6. Quantification Data_Processing->Quantification Leads to Ratio Calculate Peak Area Ratio: (Analyte / Internal Standard) Curve Plot Ratio vs. Concentration (Calibration Curve) Concentration Determine Unknown Concentration

Caption: General workflow for bioanalysis using an internal standard.

References

The Critical Role of Fenofibrate-d4 in Advancing Pharmacokinetic Studies of Fenofibrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Fenofibrate-d4 as an internal standard in the pharmacokinetic analysis of fenofibrate. While the use of its deuterated active metabolite, fenofibric acid-d6, is more commonly documented, this guide provides a comprehensive framework for the application of this compound, addressing the growing need for precise and reliable quantification of the parent drug in complex biological matrices. This document outlines the metabolic pathway of fenofibrate, details a robust bioanalytical methodology using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and presents a structured approach to sample preparation and data analysis.

Understanding Fenofibrate Metabolism

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[1] It is this active form that is responsible for the pharmacological effects of the drug. Fenofibric acid is then primarily eliminated through glucuronidation and subsequent renal excretion.[1] Understanding this metabolic pathway is crucial for designing pharmacokinetic studies, as both the parent drug and its active metabolite are important analytes to monitor.

dot

Fenofibrate Fenofibrate (Prodrug) Esterases Plasma and Tissue Esterases Fenofibrate->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Esterases->Fenofibric_Acid Glucuronidation Glucuronidation (Phase II Metabolism) Fenofibric_Acid->Glucuronidation Fenofibric_Acid_Glucuronide Fenofibric Acid Glucuronide Glucuronidation->Fenofibric_Acid_Glucuronide Excretion Renal Excretion Fenofibric_Acid_Glucuronide->Excretion

Caption: Metabolic Pathway of Fenofibrate.

The Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. The substitution of four hydrogen atoms with deuterium atoms results in a molecule that co-elutes chromatographically with the unlabeled fenofibrate but has a distinct mass-to-charge ratio (m/z), allowing for simultaneous but separate detection. This ensures accurate quantification by compensating for matrix effects, ionization suppression or enhancement, and variations in extraction recovery.

Experimental Protocol: Quantification of Fenofibrate in Human Plasma

This section details a robust UPLC-MS/MS method for the quantification of fenofibrate in human plasma, utilizing this compound as the internal standard.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of fenofibrate and this compound from human plasma.

Table 1: Sample Preparation Protocol

StepProcedureDetails
1AliquotingTransfer 200 µL of human plasma into a clean microcentrifuge tube.
2Internal Standard SpikingAdd 20 µL of this compound working solution (1 µg/mL in methanol) to each plasma sample.
3VortexingVortex the samples for 30 seconds to ensure thorough mixing.
4Protein Precipitation & LLEAdd 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
5ExtractionVortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
6Supernatant TransferCarefully transfer the upper organic layer to a new microcentrifuge tube.
7EvaporationEvaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
8ReconstitutionReconstitute the dried residue in 100 µL of the mobile phase.
9Sample TransferTransfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions

The chromatographic separation is achieved on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 2: UPLC-MS/MS Parameters

ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient40% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 40% B and equilibrate for 1.5 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Fenofibrate361.1 > 121.1
This compound365.1 > 121.1

dot

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (200 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC_Injection Inject into UPLC System Reconstitute->UPLC_Injection Chrom_Separation Chromatographic Separation UPLC_Injection->Chrom_Separation MS_Detection Mass Spectrometric Detection (MRM) Chrom_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Caption: Bioanalytical Workflow for Fenofibrate PK Studies.

Pharmacokinetic Data Analysis

Following the quantification of fenofibrate in plasma samples at various time points after administration, key pharmacokinetic parameters are calculated. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Table 3: Illustrative Pharmacokinetic Parameters of Fenofibrate in Healthy Volunteers (Single 160 mg Oral Dose)

ParameterAbbreviationMean Value (± SD)Unit
Maximum Plasma ConcentrationCmax0.55 (± 0.15)µg/mL
Time to Maximum ConcentrationTmax4.0 (± 1.5)hours
Area Under the Curve (0-t)AUC(0-t)8.5 (± 2.5)µg·h/mL
Area Under the Curve (0-∞)AUC(0-∞)9.2 (± 2.8)µg·h/mL
Elimination Half-lifet1/220 (± 5)hours

Note: The data presented in this table is for illustrative purposes and is based on typical values reported for fenofibrate pharmacokinetic studies. Actual values may vary depending on the study population, formulation, and analytical methodology.

Conclusion

The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of fenofibrate in pharmacokinetic studies. Its close physicochemical similarity to the analyte ensures effective compensation for analytical variability, leading to robust and reproducible data. The detailed UPLC-MS/MS methodology and sample preparation protocol outlined in this guide offer a solid foundation for researchers and drug development professionals to conduct high-quality bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetic profile of fenofibrate. This, in turn, supports the development of safer and more effective therapeutic strategies for the management of dyslipidemia.

References

Methodological & Application

Application Note: High-Throughput Quantification of Fenofibrate in Human Plasma by HPLC-MS/MS using Fenofibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust HPLC-MS/MS protocol for the quantitative analysis of fenofibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Fenofibrate-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation using a C18 column. Detection is achieved via tandem mass spectrometry operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is highly suitable for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Accurate and reliable quantification of fenofibrate in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. This application note describes a highly selective and sensitive HPLC-MS/MS method for the determination of fenofibrate in human plasma. The use of this compound as an internal standard (IS) compensates for matrix effects and variations in sample processing, leading to improved data quality.

Experimental

Materials and Reagents
  • Fenofibrate and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibrate and this compound by dissolving the appropriate amount of each standard in methanol to achieve a final concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the fenofibrate stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 250°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenofibrate 361.1139.125
This compound 365.1139.125

Note: The product ion for this compound is inferred from the fragmentation pattern of fenofibrate, where the deuterated isopropyl group is lost, resulting in a common fragment ion.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of fenofibrate. The use of this compound as an internal standard ensures reliable quantification by correcting for any variability during the sample preparation and injection process.

Linearity

The method should be validated for linearity by constructing a calibration curve from at least six non-zero standards. The curve is generated by plotting the peak area ratio of fenofibrate to this compound against the concentration of fenofibrate. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the coefficient of variation (%CV), should be ≤15%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for fenofibrate quantification.

logical_relationship cluster_analytes Analytes cluster_quantification Quantification Principle fenofibrate Fenofibrate (Analyte) peak_area_ratio Peak Area Ratio (Fenofibrate / this compound) fenofibrate->peak_area_ratio fenofibrate_d4 This compound (Internal Standard) fenofibrate_d4->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Fenofibrate Concentration calibration_curve->concentration

Caption: Logical relationship of the quantification method.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of fenofibrate in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for routine analysis in research and drug development settings.

References

Application Notes and Protocols for Sample Preparation in Fenofibric Acid Analysis using Fenofibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypertriglyceridemia and mixed hyperlipidemia.[1] Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[1][2] The therapeutic efficacy of fenofibrate is attributed to the systemic exposure of fenofibric acid.[1] Consequently, accurate and reliable quantification of fenofibric acid in biological matrices, such as plasma and serum, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note provides detailed protocols for the sample preparation of fenofibric acid from human plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (IS) is critical for correcting for variability during sample preparation and analysis. While fenofibric acid-d6 is a commonly used internal standard, this document will focus on the application of Fenofibrate-d4. It is assumed that under the analytical conditions, this compound is consistently and completely converted to fenofibric acid-d4.

Principle of Analysis

The quantification of fenofibric acid in plasma is typically achieved using a validated bioanalytical method based on LC-MS/MS. This technique offers high sensitivity and selectivity. The general workflow involves the extraction of fenofibric acid and the internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. Three common sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Analytes and Standards:

    • Fenofibric Acid (Reference Standard)

    • This compound (Internal Standard)

  • Biological Matrix:

    • Human Plasma (with K2-EDTA as anticoagulant)

  • Chemicals and Solvents (HPLC or LC-MS grade):

    • Acetonitrile

    • Methanol

    • Ethyl Acetate

    • n-Hexane

    • Isopropanol

    • Dichloromethane

    • Formic Acid

    • Phosphoric Acid

    • Ammonium Acetate

    • Water (deionized, 18 MΩ·cm)

  • Equipment:

    • Calibrated Pipettes and Tips

    • Vortex Mixer

    • Centrifuge (capable of 4°C and >3000 x g)

    • Sample Tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

    • SPE Manifold and Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced)

    • Nitrogen Evaporator

    • Autosampler Vials

    • LC-MS/MS System

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.

Procedure:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex mix for approximately 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_0 Protein Precipitation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 50 µL this compound (IS) plasma->add_is vortex1 3. Vortex Mix (30s) add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex Mix (2 min) add_acn->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Fenofibric Acid.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Procedure:

  • Aliquot 250 µL of human plasma into a suitable tube.[3]

  • Add the internal standard (this compound) working solution.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol (100:50:5, v/v/v)).[4]

  • Vortex mix for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

G cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Aliquot 250 µL Plasma add_is 2. Add this compound (IS) plasma->add_is add_solvent 3. Add 1 mL Extraction Solvent add_is->add_solvent vortex 4. Vortex Mix (5-10 min) add_solvent->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer_org 6. Transfer Organic Layer centrifuge->transfer_org evaporate 7. Evaporate to Dryness (N2, 40°C) transfer_org->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can significantly reduce matrix effects, resulting in very clean extracts. Anion-exchange or reversed-phase SPE cartridges can be used.

Procedure (Anion-Exchange SPE): [5][6]

  • Conditioning: Condition the anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., pH 7.4 phosphate buffer).[7]

  • Sample Loading: Load 0.8 mL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove interferences.[7]

  • Elution: Elute the fenofibric acid and internal standard with 1 mL of methanol, followed by 1 mL of 0.04 M phosphoric acid.[7]

  • Post-Elution: Mix the eluate, and if necessary, evaporate and reconstitute in the mobile phase.

  • Analysis: Transfer the final sample to an autosampler vial and inject it into the LC-MS/MS system.

G cluster_2 Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate load 3. Load Plasma Sample with IS equilibrate->load wash 4. Wash Cartridge (Buffer) load->wash elute 5. Elute Analytes (Methanol, Acid) wash->elute post_elute 6. Post-Elution Processing elute->post_elute inject 7. Inject into LC-MS/MS post_elute->inject

Caption: Solid-Phase Extraction Workflow for Fenofibric Acid.

Data Presentation

The following tables summarize typical validation parameters for the analysis of fenofibric acid in human plasma, as derived from various published methods.

Table 1: Method Validation Parameters for Fenofibric Acid Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 50 - 6000 ng/mL[1]0.05 - 7.129 µg/mL[3]0.25 - 20 µg/mL[7]
Correlation Coeff. (r²) > 0.998[1]> 0.99[3]> 0.99[7]
Accuracy (%) 97.65 - 111.63[1]Within 9.3% of nominal[3]98.65 - 102.4[5]
Precision (CV %) < 11.91[1]< 9.3[3]1.0 - 6.2[5]
Recovery (%) Not specified~66.7[3]~100[7]
Lower Limit of Quant. 50 ng/mL[1]0.05 µg/mL[3]0.25 µg/mL[7]

Table 2: Example LC-MS/MS Conditions

ParameterTypical Conditions
LC Column C18 reversed-phase (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[1][3]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1]
Flow Rate 0.2 - 0.3 mL/min[1][3]
Ionization Mode Electrospray Ionization (ESI), typically negative mode for fenofibric acid[8]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[8][9]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[8][9]

Note: The MRM transition for Fenofibric Acid-d4 (derived from this compound) would need to be empirically determined but is expected to be m/z 321.1 → 230.9 or a similar fragmentation pattern.

Conclusion

The choice of sample preparation method for fenofibric acid analysis depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a high-throughput method suitable for early-stage research. Liquid-liquid extraction offers a good balance between sample cleanup and ease of use. Solid-phase extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for regulatory submissions and clinical trial sample analysis. The use of a deuterated internal standard such as this compound is essential for achieving accurate and precise results in all three methodologies.

References

Application Notes and Protocols: Liquid-Liquid Extraction of Fenofibric Acid with Fenofibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative determination of fenofibric acid in plasma samples using a liquid-liquid extraction (LLE) method. Fenofibrate-d4 is utilized as an internal standard (IS) to ensure accuracy and precision in bioanalytical studies. Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol outlines a straightforward LLE procedure for the extraction of fenofibric acid from plasma.

Experimental Protocols

Materials and Reagents
  • Fenofibric Acid (analytical standard)

  • This compound (internal standard)

  • Human or rat plasma (with anticoagulant, e.g., EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve fenofibric acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the fenofibric acid primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a working solution of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Sample Aliquoting:

    • Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Addition of Internal Standard:

    • Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube.

  • Protein Precipitation and pH Adjustment (Optional but Recommended):

    • Add 50 µL of 0.1 M hydrochloric acid to each tube to acidify the sample, which enhances the extraction of the acidic fenofibric acid into the organic solvent.

  • Extraction:

    • Add 1 mL of ethyl acetate to each tube.[1]

    • Vortex the tubes for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge the reconstituted samples at 12,000 rpm for 5 minutes to pellet any remaining particulate matter.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following table summarizes typical quantitative data obtained from various liquid-liquid extraction methods for fenofibric acid, providing a basis for expected performance.

ParameterMethod 1 (HPLC-UV)[1]Method 2 (UPLC-MS/MS)[2]Method 3 (LC-MS/MS)[3]
Internal Standard 4'-chloro-5-fluro-2-hydroxybenzophenoneMefenamic AcidDiclofenac Acid
Extraction Solvent Ethyl AcetateNot specified, simple one-step LLEN-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)
Sample Volume 500 µL Human Plasma250 µL Human Plasma100 µL Rat Plasma
Linearity Range 0.05 - 10.0 µg/mL0.05 - 7.129 µg/mL0.005 - 1.250 µg/mL
Lower Limit of Quantification (LLOQ) 0.05 µg/mL0.05 µg/mL0.005 µg/mL
Recovery of Fenofibric Acid 79.8%66.7%90.3 - 94.7%
Recovery of Internal Standard Not Specified52.6%83.3%
Intra-day Precision (%RSD) 4.6 - 16.9%< 9.3%< 8.2%
Inter-day Precision (%RSD) 4.4 - 17.2%< 9.3%< 8.2%
Intra-day Accuracy 82.0 - 104.3%Within 9.3%-0.9 to 2.1%
Inter-day Accuracy 95.0 - 104.9%Within 9.3%Not Specified

Visualization of Workflows and Concepts

Workflow for Liquid-Liquid Extraction of Fenofibric Acid

G start Start: Plasma Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is add_solvent Add Extraction Solvent (Ethyl Acetate, 1 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge1 Centrifuge (10,000 rpm, 5 min) vortex->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute centrifuge2 Centrifuge (12,000 rpm, 5 min) reconstitute->centrifuge2 analyze Analyze by LC-MS/MS centrifuge2->analyze G cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis fenofibric_acid Fenofibric Acid (Analyte) extraction Liquid-Liquid Extraction fenofibric_acid->extraction detection Detection fenofibrate_d4 This compound (IS) Added at a known concentration fenofibrate_d4->extraction extraction->detection ratio Peak Area Ratio (Analyte / IS) detection->ratio quantification Quantification ratio->quantification

References

Application Note: High-Throughput Bioanalytical Method for Fenofibric Acid in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The method employs fenofibrate-d4 as an internal standard (IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is utilized for sample preparation, enabling high-throughput analysis essential for pharmacokinetic and bioequivalence studies. The method has been validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of fenofibric acid in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Fenofibric acid and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Waters Acquity UPLC I-Class Plus system

  • Waters Xevo TQ-S micro tandem mass spectrometer

  • Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of fenofibric acid and the internal standard from human plasma.

  • To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Vortex mix the sample for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature45°C
Run Time2.5 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.350°C
MRM TransitionsFenofibric Acid: m/z 317.1 → 230.9
This compound (as Fenofibric Acid-d4): m/z 321.1 → 235.0

Note: The MRM transition for this compound assumes its conversion to fenofibric acid-d4 prior to analysis or its direct analysis if stable.

Results and Discussion

The developed method was validated in accordance with the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1]

Linearity

The method demonstrated excellent linearity over the concentration range of 50 to 6000 ng/mL for fenofibric acid in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ50< 12.097.7 - 111.6< 12.097.7 - 111.6
LQC150< 11.997.7 - 111.6< 11.997.7 - 111.6
MQC2500< 11.997.7 - 111.6< 11.997.7 - 111.6
HQC4500< 11.997.7 - 111.6< 11.997.7 - 111.6

Data adapted from a similar study using a deuterated internal standard.[1]

Recovery

The extraction recovery of fenofibric acid from human plasma was determined at three QC levels. The recovery was consistent and concentration-independent.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC15093
MQC2500101
HQC450098

Data adapted from a similar study.[1]

Stability

The stability of fenofibric acid in human plasma was assessed under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Visual Protocols

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Plasma is Add 50 µL this compound IS plasma->is vortex1 Vortex Mix is->vortex1 precip Add 200 µL Acetonitrile vortex1->precip vortex2 Vortex Mix precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (Acquity BEH C18) injection->separation detection MS/MS Detection (Xevo TQ-S, ESI-) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.

logical_relationship cluster_method Bioanalytical Method cluster_procedure Analytical Procedure cluster_validation Validation Parameters fenofibric_acid Fenofibric Acid (Analyte) sample_prep Protein Precipitation fenofibric_acid->sample_prep fenofibrate_d4 This compound (Internal Standard) fenofibrate_d4->sample_prep uplc_msms UPLC-MS/MS sample_prep->uplc_msms linearity Linearity uplc_msms->linearity accuracy Accuracy uplc_msms->accuracy precision Precision uplc_msms->precision stability Stability uplc_msms->stability

References

Application Notes and Protocols for the Quantification of Fenofibrate Metabolites using Fenofibrate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent that belongs to the fibrate class of drugs. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is responsible for the therapeutic effects of fenofibrate, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] This activation leads to a cascade of events that ultimately result in reduced triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[4]

Accurate quantification of fenofibrate's metabolites, particularly fenofibric acid, in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of fenofibric acid using a stable isotope-labeled internal standard, Fenofibrate-d4, coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Metabolic Pathway of Fenofibrate

Fenofibrate undergoes a series of metabolic transformations in the body. The initial and most critical step is the hydrolysis of the ester group to form the active metabolite, fenofibric acid.[5][6] Fenofibric acid can then be further metabolized through two main pathways: glucuronidation to form fenofibric acid glucuronide, and reduction of the carbonyl group to yield reduced fenofibric acid, which can also be glucuronidated.[5][6] In humans, the predominant metabolite found in urine is fenofibric acid glucuronide.[5]

Fenofibrate_Metabolism Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Ester Hydrolysis Fenofibric_Acid_Glucuronide Fenofibric Acid Glucuronide Fenofibric_Acid->Fenofibric_Acid_Glucuronide Glucuronidation Reduced_Fenofibric_Acid Reduced Fenofibric Acid Fenofibric_Acid->Reduced_Fenofibric_Acid Carbonyl Reduction Reduced_Fenofibric_Acid_Glucuronide Reduced Fenofibric Acid Glucuronide Reduced_Fenofibric_Acid->Reduced_Fenofibric_Acid_Glucuronide Glucuronidation

Caption: Metabolic pathway of fenofibrate.

Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid exerts its therapeutic effects by activating PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[7] Upon binding to fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR).[8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis, ultimately leading to the observed lipid-lowering effects.[4][9]

PPARa_Signaling cluster_cell Hepatocyte Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes activates Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism leads to Sample_Prep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound, 50 µL) Start->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject

References

Application of Fenofibrate-d4 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the utilization of Fenofibrate-d4 as an internal standard in the preclinical pharmacokinetic analysis of fenofibrate. Fenofibrate, a prodrug, is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Therefore, the quantification of fenofibric acid in biological matrices is essential for pharmacokinetic assessments. This compound, a stable isotope-labeled analog of fenofibrate, is metabolized to fenofibric acid-d4, which serves as an ideal internal standard for the LC-MS/MS-based quantification of fenofibric acid, ensuring accuracy and precision in bioanalytical methods.

Principle and Rationale

In pharmacokinetic studies, an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. An ideal IS should have physicochemical properties very similar to the analyte but be distinguishable by the detector. A stable isotope-labeled version of the analyte is the gold standard for an IS in mass spectrometry-based assays. This compound is converted to fenofibric acid-d4, which co-elutes with fenofibric acid during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is readily differentiated by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the endogenous fenofibric acid.

Metabolic Pathway of Fenofibrate

Fenofibrate is a prodrug that undergoes rapid and extensive hydrolysis by esterases in the plasma and tissues to its pharmacologically active metabolite, fenofibric acid.[1] Fenofibric acid is then primarily eliminated through glucuronidation.[1]

G Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases Fenofibric_Acid_Glucuronide Fenofibric Acid Glucuronide (Inactive Metabolite) Fenofibric_Acid->Fenofibric_Acid_Glucuronide UGT Enzymes Elimination Urinary Excretion Fenofibric_Acid_Glucuronide->Elimination G cluster_0 Sample Preparation Workflow Plasma 50 µL Plasma Sample Add_IS Add 50 µL this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 200 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis G cluster_0 Nucleus FA Fenofibric Acid PPARa PPARα FA->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipolysis ↑ Lipoprotein Lipase (Increased Lipolysis) Gene_Expression->Lipolysis Apo_CIII ↓ Apo C-III (Decreased VLDL) Gene_Expression->Apo_CIII Apo_AI_AII ↑ Apo A-I & A-II (Increased HDL) Gene_Expression->Apo_AI_AII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation

References

Application Note: High-Throughput Analysis of Fenofibrate-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of fenofibrate-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Deuterated analogs, such as this compound, are commonly employed as internal standards in bioanalytical methods to ensure accuracy and precision. This document provides comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia. Pharmacokinetic and bioequivalence studies require robust and reliable analytical methods for the quantification of fenofibrate and its active metabolite, fenofibric acid, in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response. This protocol details a sensitive and selective LC-MS/MS method for the analysis of this compound, which is often used as an internal standard for the quantification of fenofibrate.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fenofibrate and its metabolites from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methanol, HPLC grade[1]

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 10 µL of the this compound internal standard working solution to the plasma sample.

  • Add 300 µL of cold methanol as the protein precipitation reagent.[1]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

  • For some applications, a dilution of the supernatant with the mobile phase may be necessary before injection.[1]

Liquid Chromatography

Instrumentation:

  • A validated UHPLC or HPLC system.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient should be optimized to ensure separation from endogenous interferences. A typical starting point is 95% A, ramping to 95% B over several minutes.
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

Since fenofibrate is rapidly converted to fenofibric acid in the body, most analytical methods focus on the detection of fenofibric acid. This compound is often used as an internal standard for the analysis of fenofibrate itself. The mass spectrometry parameters for fenofibrate and its active metabolite fenofibric acid are provided below. The parameters for this compound can be inferred from those of fenofibrate, with a +4 Da shift in the precursor ion mass.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Fenofibrate Positive (ESI+)361.1139.02530
This compound (Internal Standard) Positive (ESI+)365.1139.02530
Fenofibric Acid Negative (ESI-)317.2230.715-40
Fenofibric Acid-d6 (Internal Standard) Negative (ESI-)322.9230.815-40

Note: The optimal collision energy and cone voltage may vary depending on the specific mass spectrometer used and should be optimized accordingly.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of fenofibrate and fenofibric acid.

Table 1: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Fenofibrate361.1139.0Positive
This compound365.1139.0Positive
Fenofibric Acid317.2230.7Negative
Fenofibric Acid-d6322.9230.8Negative

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetononitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Visualizations

The following diagram illustrates the general workflow for the analysis of this compound in a plasma sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

The signaling pathway diagram below illustrates the metabolic conversion of fenofibrate to its active form, fenofibric acid.

signaling_pathway Fenofibrate Fenofibrate (Prodrug) Esterases Tissue and Plasma Esterases Fenofibrate->Esterases Fenofibric_Acid Fenofibric Acid (Active Metabolite) Esterases->Fenofibric_Acid Hydrolysis

Caption: Metabolic activation of Fenofibrate.

References

Application Notes and Protocols for Developing a Calibration Curve with Fenofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for developing a calibration curve for the quantification of fenofibrate using Fenofibrate-d4 as an internal standard. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantitative analysis.

Introduction

Fenofibrate is a widely prescribed lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia.[1][2] Accurate quantification of fenofibrate in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation and instrument response.

This application note outlines the necessary steps to create a robust calibration curve for fenofibrate, from the preparation of stock solutions to the final data analysis.

Signaling Pathway of Fenofibrate's Mechanism of Action

Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[2][3][4] Activation of PPARα leads to an increase in the synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and apolipoproteins A-I and A-II, which are components of High-Density Lipoprotein (HDL).[3] This ultimately results in decreased triglyceride levels and increased HDL cholesterol levels.[3] Additionally, fenofibrate has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5]

Fenofibrate_Signaling_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid PPARa PPARα Fenofibric_Acid->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Transcription Gene Transcription PPRE->Gene_Transcription Lipoprotein_Lipase ↑ Lipoprotein Lipase Gene_Transcription->Lipoprotein_Lipase Apo_AI_AII ↑ Apo A-I & A-II Gene_Transcription->Apo_AI_AII Triglycerides ↓ Triglycerides Lipoprotein_Lipase->Triglycerides HDL ↑ HDL Cholesterol Apo_AI_AII->HDL

Figure 1. Simplified signaling pathway of Fenofibrate's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Fenofibrate analytical standard

  • This compound analytical standard (Internal Standard, IS)

  • HPLC or LC-MS grade methanol

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade water

  • Formic acid (optional, for mobile phase modification)

  • Biological matrix (e.g., human plasma, rat plasma)

  • Precision pipettes and tips[6]

  • Volumetric flasks[6]

  • Microcentrifuge tubes

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for the accuracy of the calibration curve.[6]

3.2.1. Fenofibrate Primary Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Fenofibrate analytical standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.

  • Mix thoroughly by inversion. This solution is the Primary Stock Solution.

3.2.2. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Follow the same procedure as for the Fenofibrate primary stock solution, using the this compound analytical standard.

3.2.3. Working Stock Solutions:

  • Prepare intermediate working stock solutions by diluting the primary stock solutions with methanol to achieve desired concentrations for spiking into the calibration standards.

Preparation of Calibration Standards

Serial dilutions are an accurate method for preparing calibration standards over a wide range of concentrations.[7][8]

  • Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).

  • Prepare a spiking solution of Fenofibrate from the working stock solution.

  • Perform serial dilutions of the Fenofibrate spiking solution to create a series of standard solutions with decreasing concentrations.[9]

  • For each calibration level, spike a small, precise volume of the corresponding Fenofibrate standard solution into a known volume of the biological matrix (e.g., plasma).

  • Spike a constant amount of the this compound internal standard working solution into each calibration standard and blank sample.

Table 1: Example Calibration Curve Concentrations

Standard IDFenofibrate Concentration (ng/mL)This compound Concentration (ng/mL)
Blank050
CAL 1150
CAL 2550
CAL 31050
CAL 45050
CAL 510050
CAL 650050
CAL 7100050
CAL 8200050
Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from biological matrices.

  • To 100 µL of each calibration standard, quality control sample, and study sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
FenofibrateOptimize for your instrument (e.g., Q1: 361.1 -> Q3: 121.1)
This compoundOptimize for your instrument (e.g., Q1: 365.1 -> Q3: 121.1)
Dwell Time100 ms
Collision EnergyOptimize for your instrument
Cone VoltageOptimize for your instrument

Experimental Workflow

The overall experimental workflow for developing the calibration curve is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_quant Quantification Stock_Sol Prepare Stock Solutions (Fenofibrate & this compound) Serial_Dil Perform Serial Dilutions (Calibration Standards) Stock_Sol->Serial_Dil Spike Spike Standards and IS into Matrix Serial_Dil->Spike Protein_Precip Protein Precipitation (Acetonitrile) Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Data_Processing->Cal_Curve Unknown_Quant Quantify Unknown Samples Cal_Curve->Unknown_Quant

Figure 2. Experimental workflow for calibration curve development.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis will be used to construct the calibration curve.

  • Peak Area Integration: Integrate the peak areas for both Fenofibrate and this compound for each calibration standard.

  • Calculate Peak Area Ratios: For each calibration standard, calculate the ratio of the peak area of Fenofibrate to the peak area of this compound.

  • Construct the Calibration Curve: Plot the peak area ratio (y-axis) against the corresponding concentration of Fenofibrate (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to assess the linearity of the curve. An R² value greater than 0.99 is generally considered acceptable.

Table 3: Example Calibration Curve Data

Fenofibrate Conc. (ng/mL)Fenofibrate Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,52075,1000.0202
57,65074,8000.1023
1015,30075,5000.2026
5075,80074,9001.0120
100152,50075,2002.0279
500760,00075,00010.1333
10001,510,00074,50020.2685
20003,050,00075,30040.5046

Once a valid calibration curve is established, the concentration of Fenofibrate in unknown samples can be determined by measuring their peak area ratios and calculating the concentration using the regression equation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Fenofibrate-d4 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the analysis of Fenofibrate-d4 in plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis in plasma?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound in plasma, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound and its active metabolite, fenofibric acid, in the mass spectrometer's ion source.[2] This can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[1]

Q2: My this compound internal standard signal is inconsistent or suppressed. What are the likely causes?

A2: Signal variability or suppression of your this compound internal standard can be attributed to several factors:

  • Co-eluting Matrix Components: Phospholipids are a major cause of ion suppression in plasma samples and may be co-eluting with your analyte.[3]

  • Sample Preparation Inadequacies: Inefficient removal of matrix components during protein precipitation or liquid-liquid extraction can lead to significant ion suppression.[3][2]

  • Chromatographic Conditions: Poor chromatographic separation can result in matrix components eluting at the same time as this compound, causing interference.[1]

  • Deuterium Isotope Effect: In rare cases, a slight difference in retention time between the deuterated internal standard and the non-labeled analyte can lead to differential ion suppression if they are on the edge of a region of matrix interference.[4]

Q3: How can I investigate and confirm the presence of matrix effects for my this compound assay?

A3: Two primary experimental methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix. This allows for the calculation of a "matrix factor," which quantifies the extent of ion suppression or enhancement.[1]

Q4: What are the recommended strategies to minimize or eliminate matrix effects for this compound in plasma?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): This technique is often more effective at removing phospholipids and other interfering components compared to simple protein precipitation.[3][2]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte of interest.[5]

    • Protein Precipitation with Phospholipid Removal Plates: Specialized plates are available that can effectively remove both proteins and phospholipids.[5]

  • Improve Chromatographic Separation:

    • Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help to chromatographically separate this compound from interfering matrix components.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard:

    • A SIL internal standard like this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[6] However, it's crucial to ensure co-elution is near-perfect to avoid differential effects.[4]

  • Dilution of the Sample:

    • Diluting the plasma sample can reduce the concentration of matrix components, thereby minimizing their impact. However, this may compromise the sensitivity of the assay.[7]

Data Presentation

Table 1: Physicochemical Properties of Fenofibric Acid (Active Metabolite of Fenofibrate)

PropertyValueReference
Molecular FormulaC₁₇H₁₅ClO₄[8]
Molecular Weight318.75 g/mol [8]
pKa4[9]
LogP3.85[9]
Water Solubility162.5 µg/mL[9]
BCS ClassII (Low Solubility, High Permeability)[9]

Table 2: Illustrative Matrix Effect Data for this compound Under Different Sample Preparation Conditions

This table presents hypothetical data to demonstrate the quantification of matrix effects. The Matrix Factor (MF) is calculated as: (Peak Area in Post-Extraction Spiked Plasma / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spiked Plasma)Matrix Factor (MF)% Ion Suppression/Enhancement
Protein Precipitation (Acetonitrile)1,250,000875,0000.7030% Suppression
Liquid-Liquid Extraction (MTBE)1,250,0001,150,0000.928% Suppression
Solid-Phase Extraction (C18)1,250,0001,225,0000.982% Suppression

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma from at least six different sources

  • Your established sample preparation method (e.g., protein precipitation)

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical mobile phase.

  • Set up a continuous post-column infusion of the this compound standard solution into the mobile phase stream using a syringe pump and a tee-union placed between the analytical column and the mass spectrometer ion source.

  • Monitor the stable baseline signal of the appropriate MRM transition for this compound.

  • Process a blank plasma sample using your established extraction procedure.

  • Inject the extracted blank plasma sample onto the LC system.

  • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.

Protocol 2: Standard Addition for Quantitative Assessment and Correction of Matrix Effects

Objective: To quantify the extent of matrix effects and to accurately determine the concentration of Fenofibrate in a plasma sample by accounting for these effects.

Materials:

  • Plasma sample with unknown Fenofibrate concentration

  • Fenofibrate standard solutions of known concentrations

  • Your established LC-MS/MS method

Procedure:

  • Divide the unknown plasma sample into at least four equal aliquots.

  • Leave one aliquot un-spiked.

  • Spike the remaining aliquots with increasing, known amounts of Fenofibrate standard. The spiked concentrations should ideally bracket the expected concentration in the unknown sample.

  • Process all aliquots (un-spiked and spiked) using your validated sample preparation method.

  • Analyze all processed samples by LC-MS/MS and record the peak areas for Fenofibrate.

  • Plot the measured peak area against the concentration of the added Fenofibrate standard.

  • Perform a linear regression on the data points.

  • Calculation: Extrapolate the linear regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the endogenous concentration of Fenofibrate in the original, un-spiked plasma sample.

Visualizations

G start Inconsistent this compound Signal (Suppression or Enhancement) check_is Verify Internal Standard (Purity, Concentration, Stability) start->check_is assess_me Assess Matrix Effects check_is->assess_me If IS is OK qualitative Post-Column Infusion assess_me->qualitative quantitative Post-Extraction Spike assess_me->quantitative optimize_lc Optimize Chromatography qualitative->optimize_lc Suppression Zone Identified optimize_sp Optimize Sample Preparation quantitative->optimize_sp Matrix Factor Significant lle Liquid-Liquid Extraction optimize_sp->lle spe Solid-Phase Extraction optimize_sp->spe pl_removal Phospholipid Removal optimize_sp->pl_removal change_col Change Column/Mobile Phase optimize_lc->change_col adjust_grad Adjust Gradient optimize_lc->adjust_grad end Reliable this compound Analysis lle->end spe->end pl_removal->end change_col->end adjust_grad->end

Caption: Troubleshooting workflow for matrix effects.

G lc_system LC System (Pump, Autosampler, Column) tee Tee Union lc_system->tee Mobile Phase + Analyte ms Mass Spectrometer tee->ms Combined Flow syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee Constant Infusion G start Plasma Sample (Unknown Fenofibrate Conc.) aliquot Divide into Aliquots start->aliquot unspiked Aliquot 1 (Un-spiked) aliquot->unspiked spiked1 Aliquot 2 (Spike Level 1) aliquot->spiked1 spiked2 Aliquot 3 (Spike Level 2) aliquot->spiked2 spiked3 Aliquot 4 (Spike Level 3) aliquot->spiked3 process Sample Preparation (All Aliquots) unspiked->process spiked1->process spiked2->process spiked3->process analyze LC-MS/MS Analysis process->analyze plot Plot Peak Area vs. [Spike] analyze->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Determine Endogenous Concentration extrapolate->result

References

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Fenofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize LC-MS/MS sensitivity for Fenofibrate-d4.

Frequently Asked Questions (FAQs)

Q1: Why is Fenofibric acid, not Fenofibrate, typically the target analyte in biological samples?

A1: Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Therefore, fenofibric acid is the compound measured in pharmacokinetic studies.

Q2: What is the role of this compound in the analysis?

A2: this compound is a deuterated internal standard (IS). It is chemically almost identical to the analyte of interest (fenofibric acid) and is added to samples at a known concentration before processing.[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the quantification.[2]

Q3: Which ionization mode is best for Fenofibric acid analysis?

A3: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of fenofibric acid.[3][4] This is because the carboxylic acid group on fenofibric acid readily deprotonates to form a negative ion, leading to higher sensitivity and a more stable signal compared to the positive mode.[3]

Q4: What are the typical MRM transitions for Fenofibric acid and its deuterated internal standards?

A4: Multiple Reaction Monitoring (MRM) is used for quantification. Common transitions are:

  • Fenofibric Acid: m/z 317.1 → 230.9[5][6]

  • Fenofibric Acid-d6: m/z 322.9 → 230.8[4][5] Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Troubleshooting Guide

Low or No Signal Intensity

Q: I am observing a very low or no signal for my this compound internal standard and/or fenofibric acid analyte. What are the possible causes and how can I troubleshoot this?

A: Low or no signal can stem from issues with sample preparation, the LC system, or the MS detector.[7][8] Here is a step-by-step troubleshooting approach:

  • Verify Sample Preparation:

    • Extraction Efficiency: Ensure your chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is efficient for fenofibric acid. Recoveries should be consistent and preferably high. Inefficient extraction is a common cause of low signal.

    • pH Adjustment: For liquid-liquid or solid-phase extraction, the pH of the sample may need to be adjusted to ensure fenofibric acid is in a non-ionized state for better extraction into an organic solvent.

    • Reconstitution Solvent: After evaporating the extraction solvent, ensure the residue is fully dissolved in the reconstitution solvent. The composition of this solvent should be similar to or weaker than the initial mobile phase to ensure good peak shape.[9]

  • Check the LC System:

    • Leaks: Check for any leaks in the LC system, from the pump to the MS source, as this can lead to pressure fluctuations and inconsistent flow rates.[7]

    • Column Health: The column may be clogged or degraded. Try flushing the column or replacing it if necessary. Poor peak shape, such as broadening or tailing, can also lead to a decrease in signal height.[10]

    • Mobile Phase: Ensure the mobile phase is prepared correctly, with the appropriate additives (e.g., 0.1% formic acid) to aid in ionization.[11] Microbial growth in the mobile phase can also cause issues.[10]

  • Inspect the MS System:

    • Ion Source: A dirty ion source is a frequent cause of signal loss.[10] Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.

    • MS Parameters: Verify that the correct MRM transitions, collision energies, and other MS parameters are being used.[12] It may be necessary to re-optimize these parameters by infusing a standard solution directly into the mass spectrometer.

    • Spray Stability: Visually inspect the electrospray. An unstable or sputtering spray will result in a poor and inconsistent signal. This could be due to a blocked capillary or incorrect source positioning.

Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My chromatographic peaks for this compound and fenofibric acid are tailing or broad. What should I do?

A: Poor peak shape can compromise both sensitivity and the accuracy of integration.[10] Consider the following:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

    • Column Contamination: Buildup of matrix components on the column can cause peak distortion. Use a guard column and ensure adequate sample cleanup.

    • Column Degradation: The column may have reached the end of its lifespan and needs to be replaced.

  • Mobile Phase and Injection Solvent Mismatch:

    • If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9] Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.

  • pH of the Mobile Phase:

    • For acidic compounds like fenofibric acid, a low pH mobile phase (e.g., with 0.1% formic acid) is necessary to ensure it is in a single ionic form, which generally results in sharper peaks.

High Background Noise or Matrix Effects

Q: I'm seeing high background noise and suspect matrix effects are suppressing my signal. How can I mitigate this?

A: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[10]

  • Improve Sample Cleanup:

    • Protein Precipitation: While quick, this method is less clean than others. Consider a more thorough method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.[9]

    • SPE Optimization: If using SPE, ensure the wash steps are optimized to remove interferences without eluting the analyte.

  • Chromatographic Separation:

    • Modify Gradient: Adjust the LC gradient to better separate fenofibric acid from interfering matrix components.

    • Change Column: A different column chemistry may provide better selectivity and resolution.

  • Dilution:

    • Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard solution (concentration will depend on the specific assay).[11]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[11]

  • Vortex vigorously for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Optimization Workflow

This protocol outlines the general steps for optimizing an LC-MS/MS method for this compound.

  • MS/MS Parameter Optimization:

    • Prepare a standard solution of fenofibric acid and this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the standard solution directly into the mass spectrometer.

    • Optimize the precursor and product ions for both the analyte and the internal standard in negative ESI mode.

    • Determine the optimal collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.[3]

  • Chromatography Development:

    • Select a suitable C18 reversed-phase column.[11][13]

    • Develop a mobile phase system, typically consisting of water and acetonitrile or methanol with an acidic modifier like 0.1% formic acid.[11]

    • Optimize the gradient elution program to achieve a good peak shape and retention time for fenofibric acid, ensuring it is separated from any potential interferences.

  • Method Validation:

    • Once the method is optimized, perform a full validation according to regulatory guidelines (e.g., FDA or EMA) to assess linearity, accuracy, precision, selectivity, and stability.[11]

Data and Visualization

Table 1: Example LC-MS/MS Parameters for Fenofibric Acid Analysis
ParameterSettingReference
LC System
ColumnAcquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)[11]
Mobile Phase AWater with 0.1% Formic Acid[11]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[11]
Flow Rate0.3 mL/min[11]
Column Temp.45°C[11]
MS/MS System
Ionization ModeESI Negative[3]
MRM Transition (FA)m/z 317.2 → 230.7[3]
MRM Transition (IS)Fenofibric Acid-d6: m/z 324.9 → 110.8[11]
Declustering Potential-55 V (FA), -70 V (IS)[3]
Collision Energy-20 V (FA), -24 V (IS)[3]

Note: These parameters are examples and may require optimization for your specific instrumentation and application.

Diagrams

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI-, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

troubleshooting Start Low/No Signal Observed Check_MS Check MS Performance (Direct Infusion) Start->Check_MS MS_OK MS Signal OK? Check_MS->MS_OK Clean_Source Clean Ion Source, Re-tune MS MS_OK->Clean_Source No Check_LC Check LC System (Pressure, Leaks) MS_OK->Check_LC Yes Resolved Problem Resolved Clean_Source->Resolved LC_OK LC System OK? Check_LC->LC_OK Fix_LC Fix Leaks, Flush/Replace Column LC_OK->Fix_LC No Check_Sample Review Sample Prep (Recovery, Reconstitution) LC_OK->Check_Sample Yes Fix_LC->Resolved Check_Sample->Resolved

References

Addressing isotopic exchange issues with Fenofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic exchange issues with Fenofibrate-d4 when used as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Fenofibrate, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of this compound allows it to be distinguished from the non-labeled Fenofibrate analyte by the mass spectrometer, while its similar chemical and physical properties ensure it behaves comparably during sample preparation and chromatographic separation.

Q2: Where are the deuterium atoms located on the this compound molecule?

A2: While the exact position can vary by manufacturer, a common and chemically stable labeling scheme for this compound involves the deuteration of the phenoxy ring. This placement on an aromatic ring generally provides good stability against isotopic exchange under typical analytical conditions. The diagram below illustrates the likely structure of this compound with deuteration on the phenoxy ring.

G cluster_fenofibrate This compound Structure fenofibrate This compound (phenoxy-d4) G cluster_workflow Troubleshooting Workflow for Isotopic Exchange start Inaccurate or Drifting IS Response Observed check_purity Verify Isotopic Purity of this compound Stock start->check_purity prep_fresh Prepare Fresh Working Solutions check_purity->prep_fresh Purity OK resolve Issue Resolved check_purity->resolve Purity Low (New Standard Needed) check_stability Evaluate IS Stability in Sample Matrix prep_fresh->check_stability adjust_conditions Adjust pH and/or Temperature of Sample/Mobile Phase check_stability->adjust_conditions Unstable check_ms Investigate In-Source Back-Exchange check_stability->check_ms Stable adjust_conditions->resolve optimize_ms Optimize MS Source (e.g., lower temp, switch to ESI) check_ms->optimize_ms Exchange Suspected clean_system Clean LC-MS System check_ms->clean_system Contamination Suspected optimize_ms->resolve clean_system->resolve G cluster_pathway Potential Isotopic Exchange Pathway D This compound (Stable IS) Intermediate Exchange Intermediate D->Intermediate + H+ H Protic Solvent (e.g., H2O, MeOH) H->Intermediate D_loss Fenofibrate-d3 (Partially Exchanged) Intermediate->D_loss - D+ H_gain Unlabeled Fenofibrate (Erroneous Analyte Signal) Intermediate->H_gain - D+

Technical Support Center: Troubleshooting Poor Peak Shape for Fenofibrate-d4 in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Fenofibrate-d4 in High-Performance Liquid Chromatography (HPLC). The following resources offer troubleshooting strategies and detailed experimental protocols to diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, such as tailing or fronting, for this compound in my HPLC analysis?

Poor peak shape in HPLC, including peak tailing (asymmetrical peak with a drawn-out latter half) and peak fronting (asymmetrical peak with a sloping initial half), can be attributed to several factors. For this compound, these issues often stem from secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.[1][2][3] Specifically, interactions between basic analytes and acidic residual silanol groups on the silica-based column packing are a frequent cause of peak tailing.[1][2]

Q2: My this compound peak is tailing. What are the first troubleshooting steps I should take?

When encountering peak tailing, a systematic approach is recommended.[4] First, verify that the mobile phase pH is appropriate and stable. A mobile phase pH that is too close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[1] Next, consider the health of your HPLC column; it may be contaminated or have a void at the inlet.[5][6] Finally, evaluate your sample concentration to rule out mass overload.[7][8]

Q3: Can the choice of organic modifier in my mobile phase affect the peak shape of this compound?

Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different solvent strengths and interaction mechanisms. The choice between acetonitrile and methanol can affect selectivity and peak symmetry.[1] It is advisable to consult established methods or perform scouting runs with different organic modifiers to determine the optimal conditions for your specific analysis.

Q4: I am observing peak fronting for my this compound standard. What could be the issue?

Peak fronting is less common than tailing but can occur due to several reasons. The most common causes are poor sample solubility in the mobile phase, injecting too large a sample volume, or column collapse.[2][5][8] Ensure your this compound standard is fully dissolved in a solvent compatible with the mobile phase. If the issue persists, try reducing the injection volume or the concentration of your sample.[7][8]

Q5: How can I prevent peak shape issues from recurring in my this compound analysis?

Proactive measures can significantly reduce the occurrence of poor peak shapes. Regularly perform system suitability tests to monitor the performance of your HPLC system. Use guard columns to protect your analytical column from contaminants.[9] Ensure proper sample preparation, including filtration, to remove particulates.[4] Finally, operate your column within the manufacturer's recommended pH and temperature ranges to prolong its lifespan.[5][6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of quantification. This guide provides a step-by-step approach to identify and rectify the root cause.

Step 1: Evaluate the Mobile Phase

  • pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound. The use of a buffer can help maintain a stable pH.[1]

  • Additive Concentration: For basic compounds, adding a tail-suppressing agent like triethylamine (TEA) or using a buffered mobile phase can improve peak shape by masking residual silanol groups.[2]

Step 2: Assess the HPLC Column

  • Column Contamination: If the column is suspected to be contaminated, a washing procedure with a strong solvent is recommended. If this does not resolve the issue, the column may need to be replaced.[4]

  • Column Voids: A void at the column inlet can cause peak distortion. This can sometimes be rectified by reversing and flushing the column (if permitted by the manufacturer).[10]

Step 3: Check for System and Sample Issues

  • Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening and tailing.[1]

  • Sample Overload: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.[7][11]

Visualizing the Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing check_mp Check Mobile Phase (pH, Buffer) start->check_mp check_column Inspect Column (Contamination, Voids) check_mp->check_column Correct adjust_mp Adjust pH / Additive check_mp->adjust_mp Incorrect check_sample Evaluate Sample (Concentration, Solvent) check_column->check_sample No Issue wash_column Wash or Replace Column check_column->wash_column Problem Found dilute_sample Dilute Sample check_sample->dilute_sample Overload unresolved Issue Persists check_sample->unresolved No Issue resolved Peak Shape Improved adjust_mp->resolved wash_column->resolved dilute_sample->resolved

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.

Guide 2: Addressing Peak Fronting

Peak fronting, while less frequent, can also impact analytical results. This guide will help you troubleshoot the potential causes.

Step 1: Verify Sample Preparation

  • Solubility: Ensure that this compound is fully dissolved in the injection solvent. The sample solvent should ideally be the same as or weaker than the mobile phase.[5][8]

  • Concentration: High sample concentration can lead to fronting. Try reducing the concentration of your sample.[7]

Step 2: Examine Injection Parameters

  • Injection Volume: An excessively large injection volume can cause peak fronting. Reduce the injection volume and observe the effect on the peak shape.[5][11]

Step 3: Evaluate the Column Condition

  • Column Collapse: Peak fronting can be a sign of column bed collapse, which can occur under harsh operating conditions (e.g., high pressure or incompatible pH).[5] If column collapse is suspected, the column will likely need to be replaced.

Experimental Protocols

Protocol 1: HPLC Method for Fenofibrate Analysis

This protocol is a general starting point for the analysis of Fenofibrate and can be adapted for this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 1mM Ammonium Acetate Buffer (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 6.15 min
Source: Adapted from a validated RP-HPLC method for Fenofibrate.[12]
Protocol 2: Alternative HPLC Method for Fenofibrate

This method provides an alternative mobile phase composition that may offer different selectivity.

ParameterCondition
Column Zorbax C18, 150 cm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 19.27 min
Source: Adapted from a method development and validation study for Fenofibrate.[13]
Protocol 3: Column Washing Procedure

A general column washing protocol to remove contaminants that may cause poor peak shape.

StepSolventFlow Rate (mL/min)Time (min)
1HPLC Grade Water1.030
2Isopropanol1.030
3Methylene Chloride1.030
4Isopropanol1.030
5Mobile Phase (without buffer)1.030
6Mobile Phase1.060
Note: Always consult the column manufacturer's guidelines for specific washing recommendations.

Visualizing the Logical Relationship of Peak Shape Problems

G cluster_1 Common HPLC Peak Shape Issues peak_shape Poor Peak Shape tailing Peak Tailing peak_shape->tailing fronting Peak Fronting peak_shape->fronting broad Broad Peaks peak_shape->broad cause_tailing1 Secondary Interactions (e.g., Silanol) tailing->cause_tailing1 cause_tailing2 Mobile Phase pH Near pKa tailing->cause_tailing2 cause_tailing3 Mass Overload tailing->cause_tailing3 cause_fronting1 Poor Sample Solubility fronting->cause_fronting1 cause_fronting2 Column Overload (Volume) fronting->cause_fronting2 cause_fronting3 Column Collapse fronting->cause_fronting3 cause_broad1 Column Deterioration broad->cause_broad1 cause_broad2 Extra-Column Volume broad->cause_broad2

Caption: A diagram illustrating the common causes associated with different types of poor peak shapes in HPLC.

References

Technical Support Center: Troubleshooting Linearity Issues with Fenofibrate-d4 Calibration Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity issues with Fenofibrate-d4 calibration standards in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: My this compound calibration curve is non-linear, particularly at higher concentrations. What are the common causes?

A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. The primary causes include:

  • Detector Saturation: The MS detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity for generating ions. At high concentrations of Fenofibrate and this compound, competition for ionization can occur, leading to a less than proportional increase in the measured signal. The response of the deuterated standard can be suppressed by a high concentration of the unlabeled analyte.[1]

  • Isotopic Cross-Talk: At high concentrations of Fenofibrate, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal of the this compound internal standard, artificially inflating its response and causing the curve to bend downwards.[1]

  • Formation of Adducts or Multimers: At high concentrations, Fenofibrate may form dimers or other adducts, which are not detected at the target m/z, leading to a loss of signal.

Q2: I'm observing poor linearity at the lower concentrations of my calibration curve. What could be the reason?

A2: Poor linearity at the lower end of the curve can be attributed to:

  • Poor Signal-to-Noise Ratio: At the lower limit of quantitation (LLOQ), the analyte signal may be too close to the background noise, leading to high variability and poor linearity.

  • Adsorption: Fenofibrate, being a lipophilic compound, can adsorb to plasticware, injector components, or the analytical column, leading to a loss of analyte at low concentrations.

  • Matrix Effects: Interfering substances from the biological matrix can co-elute with the analyte and suppress or enhance its ionization, with the effect being more pronounced at lower concentrations.

Q3: Can the quality of the this compound internal standard affect my calibration curve?

A3: Absolutely. The purity and isotopic enrichment of your this compound standard are critical for a linear and accurate calibration curve. Potential issues include:

  • Low Isotopic Enrichment: If the this compound contains a significant amount of the unlabeled Fenofibrate (d0), it will interfere with the quantification of the analyte, especially at the lower end of the curve.

  • Chemical Impurities: The presence of other impurities in the internal standard can interfere with the chromatography or mass spectrometry detection.

Q4: How does the stability of this compound in the biological matrix impact linearity?

A4: Differential stability between Fenofibrate and this compound can lead to non-linearity. Fenofibrate is known to be susceptible to hydrolysis, especially under basic conditions, to its active metabolite, fenofibric acid. If this compound degrades at a different rate than Fenofibrate in the matrix during sample preparation or storage, the analyte-to-internal standard ratio will not be constant across the calibration range, resulting in a non-linear curve.

Troubleshooting Guides

Guide 1: Investigating and Correcting for Non-Linearity at High Concentrations

This guide provides a systematic approach to troubleshoot non-linearity at the upper end of your calibration curve.

Step 1: Evaluate Detector Saturation

  • Protocol:

    • Prepare a high concentration standard of Fenofibrate with the constant concentration of this compound used in your assay.

    • Infuse the solution directly into the mass spectrometer.

    • Monitor the ion current for both Fenofibrate and this compound as a function of infusion time.

    • A flat-topped peak or a signal that does not increase proportionally with concentration is indicative of detector saturation.

  • Corrective Actions:

    • Dilute the Samples: Dilute your high concentration standards and any unknown samples that fall in the non-linear range.

    • Reduce Detector Gain: Lower the detector voltage or gain to reduce the signal intensity.

    • Use a Less Abundant Isotope: If possible, monitor a less abundant product ion for Fenofibrate at high concentrations.

Step 2: Assess Ionization Suppression

  • Protocol:

    • Prepare a series of calibration standards with a constant concentration of this compound.

    • Inject the standards and plot the absolute peak area of this compound against the concentration of Fenofibrate.

    • A decrease in the this compound peak area as the Fenofibrate concentration increases indicates ionization suppression.

  • Corrective Actions:

    • Optimize Chromatographic Separation: Improve the separation of Fenofibrate from any co-eluting matrix components.

    • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the suppression effect.

    • Use a Different Ionization Source: If available, try a different ionization source (e.g., APCI instead of ESI).

Step 3: Investigate Isotopic Cross-Talk

  • Protocol:

    • Prepare a high concentration standard of unlabeled Fenofibrate (with no this compound).

    • Acquire data in the MRM channel for this compound.

    • Any significant signal detected in the this compound channel is due to isotopic contribution from the unlabeled analyte.

  • Corrective Actions:

    • Use a Higher Deuterated Standard: If possible, use a standard with a higher degree of deuteration (e.g., d6 or d8) to shift the mass further from the unlabeled analyte.

    • Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contribution.

    • Monitor a Less Abundant Isotope of the Internal Standard: This can help to minimize the contribution from the analyte.

Guide 2: Troubleshooting Poor Linearity at Low Concentrations

This guide will help you address linearity issues at the lower end of your calibration curve.

Step 1: Evaluate Signal-to-Noise and LLOQ

  • Protocol:

    • Prepare a series of low concentration standards around your current LLOQ.

    • Inject these standards multiple times (n=5 or more).

    • Calculate the signal-to-noise ratio for each injection. A ratio of at least 10 is generally recommended for the LLOQ.

    • Assess the precision (%CV) of the replicate injections. A %CV of <20% is typically required.

  • Corrective Actions:

    • Optimize MS Parameters: Increase the dwell time for the LLOQ transition or optimize collision energy and other source parameters to improve sensitivity.

    • Improve Sample Clean-up: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to reduce matrix background.

    • Increase Injection Volume: Injecting a larger volume of the sample can increase the signal, but be mindful of potential impacts on chromatography.

Step 2: Investigate Adsorption

  • Protocol:

    • Prepare a low concentration standard of Fenofibrate in your final sample solvent.

    • Inject this standard at regular intervals throughout a long analytical run.

    • A gradual decrease in the peak area over time may indicate adsorption to the autosampler or column.

  • Corrective Actions:

    • Use Silanized Glassware or Polypropylene Vials: Avoid using standard glass vials, which can have active sites for adsorption.

    • Add a Small Amount of Organic Solvent to the Sample: This can help to keep the analyte in solution and reduce adsorption.

    • Use a Different Analytical Column: Some column stationary phases are more prone to adsorption than others.

Guide 3: Assessing this compound Stability

This guide provides a protocol to evaluate the stability of this compound in a biological matrix.

Protocol: Freeze-Thaw Stability

  • Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma).

  • Analyze one set of these QC samples immediately (time zero).

  • Freeze the remaining QC samples at -20°C or -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a total of three cycles.

  • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve.

  • Calculate the mean concentration of the freeze-thaw samples and compare it to the time zero samples. A difference of more than 15% may indicate instability.

Data Presentation

Table 1: Common Linearity Acceptance Criteria for Bioanalytical Methods

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.99
Coefficient of Determination (r²)≥ 0.98
Calibration Point AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
Number of Calibration PointsAt least 6 non-zero standards

Table 2: Troubleshooting Summary for this compound Linearity Issues

IssuePotential CauseRecommended Action
Non-linearity at High Concentrations Detector SaturationDilute samples, reduce detector gain
Ionization SuppressionOptimize chromatography, adjust IS concentration
Isotopic Cross-TalkUse higher deuterated IS, mathematical correction
Non-linearity at Low Concentrations Poor Signal-to-NoiseOptimize MS parameters, improve sample clean-up
AdsorptionUse appropriate vials, modify sample solvent
Overall Poor Linearity Differential StabilityPerform stability tests, adjust sample handling
Poor IS QualityVerify purity and isotopic enrichment of IS
Inappropriate IS ConcentrationOptimize IS concentration

Mandatory Visualization

Troubleshooting Workflow for Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed check_high Non-Linearity at High Concentrations? start->check_high check_low Non-Linearity at Low Concentrations? check_high->check_low No investigate_high Investigate High Concentration Issues check_high->investigate_high Yes investigate_low Investigate Low Concentration Issues check_low->investigate_low Yes investigate_overall Investigate Overall Linearity Issues check_low->investigate_overall No detector_saturation Detector Saturation investigate_high->detector_saturation ionization_suppression Ionization Suppression investigate_high->ionization_suppression isotopic_crosstalk Isotopic Cross-Talk investigate_high->isotopic_crosstalk poor_sn Poor S/N investigate_low->poor_sn adsorption Adsorption investigate_low->adsorption stability Differential Stability investigate_overall->stability is_quality IS Quality/Purity investigate_overall->is_quality is_conc IS Concentration investigate_overall->is_conc solution Linear Calibration Curve Achieved detector_saturation->solution ionization_suppression->solution isotopic_crosstalk->solution poor_sn->solution adsorption->solution stability->solution is_quality->solution is_conc->solution

Caption: Troubleshooting workflow for non-linear calibration curves.

Logical Relationship of Isotopic Cross-Talk high_fenofibrate High Concentration of Fenofibrate natural_isotopes Natural Abundance of Isotopes (e.g., 13C) high_fenofibrate->natural_isotopes contains signal_overlap Signal from Fenofibrate Isotopes Overlaps with this compound Signal natural_isotopes->signal_overlap leads to inflated_is_signal Artificially Inflated this compound Signal signal_overlap->inflated_is_signal incorrect_ratio Incorrect Analyte/IS Ratio inflated_is_signal->incorrect_ratio non_linear_curve Non-Linear Calibration Curve (Bends Downward) incorrect_ratio->non_linear_curve

Caption: Logical relationship of isotopic cross-talk.

References

Fenofibrate-d4 Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fenofibrate-d4 in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in mass spectrometry?

This compound is a stable isotope-labeled (SIL) version of fenofibrate, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] SIL internal standards are considered the gold standard for quantitative bioanalysis because they are chemically and physically almost identical to the analyte of interest.[2] They are added at a known concentration to all samples (calibration standards, quality controls, and unknowns) to correct for variability during sample preparation, chromatography, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the results.[3][4]

Q2: What are the most common interference issues associated with deuterated internal standards like this compound?

Despite their advantages, deuterated internal standards can be subject to several interference issues:

  • Isotopic Crosstalk: Naturally occurring isotopes (primarily ¹³C) of the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "crosstalk".[5][6] This becomes more significant at high analyte concentrations and can lead to non-linear calibration curves.

  • Chromatographic Isotope Effect: The replacement of hydrogen with heavier deuterium can slightly alter the physicochemical properties of the molecule, such as lipophilicity.[7] This can cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte in reverse-phase chromatography.[8][9]

  • Differential Matrix Effects: If the analyte and the internal standard do not perfectly co-elute, they can be affected differently by interfering components in the sample matrix (e.g., plasma, urine).[10] This differential ion suppression or enhancement can compromise analytical accuracy.[9][11]

  • In-Source Instability or H/D Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or mobile phase, leading to a loss of the isotopic label.[11][12]

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis. This can interfere with the accurate measurement of the analyte, especially at the lower limit of quantification (LLOQ).[6]

Q3: My calibration curve for fenofibric acid is becoming non-linear at the high end. Could the this compound internal standard be the cause?

Yes, this is a classic sign of isotopic crosstalk. The active metabolite of fenofibrate is fenofibric acid, and its analysis typically uses fenofibric acid-d6 as the internal standard.[13] However, if using a lower d4-labeled standard, the issue is more probable. At high concentrations of unlabeled fenofibric acid, the signal from its naturally occurring isotopes (e.g., M+4) can spill into the mass channel of fenofibric acid-d4. This falsely increases the measured signal of the internal standard, which in turn artificially lowers the calculated analyte/IS ratio, causing the calibration curve to bend towards the x-axis.[5][6]

Q4: I'm observing a slight separation between the chromatographic peaks of fenofibric acid and fenofibric acid-d4. Is this a problem?

A slight separation, while not ideal, may be manageable if it does not lead to differential matrix effects. However, it is a significant risk.[7] The underlying principle of using a SIL-IS is that it experiences the exact same analytical environment as the analyte.[9] If the peaks separate, they may elute with different co-eluting matrix components, leading to different degrees of ion suppression or enhancement for the analyte and the IS. This undermines the corrective ability of the internal standard and can lead to poor accuracy and precision.[10][11] It is crucial to evaluate matrix effects across different lots of biological matrix to ensure this separation is not compromising your results.[9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using this compound or its metabolite equivalent as an internal standard.

Problem 1: Non-Linearity of Calibration Curve at High Concentrations
  • Symptoms: The calibration curve is linear at low to mid-range concentrations but becomes quadratic or bends downwards at the upper end. The accuracy of high QC samples is consistently biased low.

  • Probable Cause: Isotopic crosstalk from the high concentration of unlabeled fenofibric acid is interfering with the fenofibric acid-d4 signal.[5][6]

  • Solutions:

    • Assess Crosstalk: Prepare a sample containing only unlabeled fenofibric acid at the highest calibration standard concentration (ULOQ) and acquire data, monitoring the mass transition for the d4-internal standard. The signal detected should be minimal. According to ICH M10 guidelines, the analyte's contribution to the IS signal should be ≤ 5% of the IS response in a blank sample with IS.[14]

    • Increase IS Concentration: A higher concentration of the internal standard can sometimes mitigate the effect of crosstalk, as the contribution from the analyte becomes a smaller percentage of the total IS signal. However, this may not always be effective.[6]

    • Use a Non-Linear Fit: If the non-linearity is predictable and reproducible, a quadratic (1/x²) regression model can be used for the calibration curve. However, the underlying cause should be understood and documented.[6]

    • Switch to a Higher-Mass IS: The best solution is to use an internal standard with a higher degree of deuteration (e.g., fenofibric acid-d6) or one labeled with ¹³C.[12][13] A larger mass difference between the analyte and IS significantly reduces the probability of isotopic overlap.

Analyte Conc. (ng/mL)Analyte AreaIS Area (No Crosstalk)IS Area (With Crosstalk)Analyte/IS Ratio (No Crosstalk)Analyte/IS Ratio (With Crosstalk)
50 (LLOQ)10,000500,000500,1000.0200.020
1000200,000500,000502,0000.4000.398
4000800,000500,000508,0001.6001.575
6000 (ULOQ)1,200,000500,000512,0002.4002.344 (-2.3%)
Table 1: This table simulates how isotopic crosstalk from the analyte can inflate the internal standard (IS) area at high concentrations, leading to a negative bias in the calculated area ratio.
Problem 2: Poor Accuracy and Precision in Incurred Samples
  • Symptoms: Calibration standards and quality controls meet acceptance criteria, but when analyzing study samples, the results are imprecise or show significant deviation from expected values.

  • Probable Cause: Differential matrix effects due to a chromatographic shift between fenofibric acid and fenofibric acid-d4.[7][9] While the matrix in calibration standards is consistent, the matrix of individual study samples can vary, leading to unpredictable ion suppression/enhancement.

  • Solutions:

    • Modify Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to achieve co-elution of the analyte and internal standard. Even a small change can sometimes resolve the separation.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram. Inject extracted blank plasma from multiple sources to see if the suppression profile varies and if it differentially affects the analyte and IS peaks.[10]

    • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove more of the matrix components that cause ion suppression.[4]

    • Use a ¹³C-labeled Standard: Carbon-13 labeled internal standards do not typically exhibit a chromatographic shift and are the preferred alternative if deuterium-induced separation is problematic.[7][12]

Sample TypeAnalyte Retention Time (min)IS Retention Time (min)Matrix Effect on AnalyteMatrix Effect on ISObserved Accuracy
QC Sample (Clean Matrix)2.522.49-10% (Suppression)-10% (Suppression)100%
Study Sample 1 (Dirty Matrix)2.522.49-50% (Suppression)-20% (Suppression)60% (Inaccurate)
Table 2: This table illustrates how a slight retention time difference can lead to different degrees of ion suppression (matrix effect) for the analyte and internal standard in a complex sample, resulting in inaccurate quantification.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk and Purity

Objective: To determine the extent of signal contribution from the analyte to the internal standard (and vice-versa) and to check for the presence of unlabeled analyte in the IS stock solution.

Materials:

  • Fenofibric acid reference standard

  • Fenofibric acid-d4 internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

Procedure:

  • Prepare Samples:

    • Blank: Extracted blank matrix.

    • Zero Sample (IS only): Extracted blank matrix spiked with fenofibric acid-d4 at the working concentration.

    • ULOQ Sample (Analyte only): Extracted blank matrix spiked with unlabeled fenofibric acid at the ULOQ concentration (e.g., 6000 ng/mL), without IS.

    • LLOQ Sample: Extracted blank matrix spiked with fenofibric acid at the LLOQ concentration (e.g., 50 ng/mL) and fenofibric acid-d4 at the working concentration.

  • LC-MS/MS Analysis: Inject and analyze the samples using the established method.

  • Data Analysis:

    • Analyte to IS Crosstalk: In the ULOQ Sample (Analyte only), measure the peak area in the MRM transition for fenofibric acid-d4. This area should be ≤ 5% of the area of the IS in the Zero Sample.[14]

    • IS to Analyte Crosstalk (Purity Check): In the Zero Sample (IS only), measure the peak area in the MRM transition for the unlabeled fenofibric acid. This area should be ≤ 20% of the analyte area in the LLOQ sample.[14]

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if co-eluting matrix components differentially affect the ionization of the analyte and the internal standard.

Materials:

  • Six different lots of blank biological matrix.

  • Fenofibric acid and fenofibric acid-d4 standards.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike standards at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract six different blank matrix lots. Spike the standards at low and high concentrations into the final extracted samples.

    • Set C (Pre-Extraction Spike): Spike standards at low and high concentrations into the six blank matrix lots before extraction.

  • LC-MS/MS Analysis: Inject all samples.

  • Data Analysis:

    • Calculate Matrix Factor (MF): For each lot, MF = (Peak area in Set B) / (Peak area in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.

    • Calculate IS-Normalized Matrix Factor: For each lot, calculate the MF for the analyte and the IS separately. Then calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS).

    • Assess Variability: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the six lots should be ≤ 15%. A higher CV suggests a significant and variable matrix effect that is not being corrected by the IS, likely due to chromatographic separation.

Visualizations

Troubleshooting_Workflow start Problem Observed: Inaccurate or Imprecise Results check_chrom Step 1: Check Chromatography Do Analyte and IS Co-elute? start->check_chrom check_xtalk Step 2: Assess Crosstalk Is Calibration Curve Non-Linear? check_chrom->check_xtalk Yes sol_chrom Solution: Modify LC Method to Achieve Co-elution check_chrom->sol_chrom No check_matrix Step 3: Evaluate Matrix Effects (Protocol 2) check_xtalk->check_matrix No sol_xtalk Solution: Use Higher-Mass IS (d6, 13C) or Use Quadratic Fit check_xtalk->sol_xtalk Yes sol_matrix Solution: Improve Sample Cleanup (SPE) or Use 13C-IS check_matrix->sol_matrix Fails (CV > 15%) pass Method is Robust check_matrix->pass Passes (CV < 15%)

Caption: Troubleshooting workflow for this compound interference.

Matrix_Effect cluster_0 Chromatogram axis Retention Time -> is_peak This compound (IS) desc Result: IS elutes on the tail of the matrix peak. Analyte elutes in a zone of high suppression. IS experiences less suppression than the analyte. Ratio is skewed, leading to inaccurate results. analyte_peak Fenofibrate (Analyte) matrix_peak Matrix Interference

Caption: Differential matrix effects due to chromatographic shift.

Isotopic_Crosstalk analyte High Conc. Fenofibric Acid (Mass = M) isotope Natural Isotope Abundance (e.g., ¹³C) analyte->isotope m_plus_4 Analyte Isotope Signal (Mass = M+4) isotope->m_plus_4 detector Mass Spectrometer Detector (Monitoring M+4) m_plus_4->detector Crosstalk is Fenofibric Acid-d4 (Mass = M+4) is->detector True IS Signal result Result: Inflated IS Signal & Non-Linear Curve detector->result

Caption: Isotopic crosstalk leading to analytical interference.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Fenofibrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of bioanalytical methods for the quantitative determination of fenofibrate, with a focus on the use of its deuterated stable isotope, Fenofibrate-d4, as an internal standard. The principles and methodologies discussed adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide will delve into the experimental protocols and performance characteristics of various methods, highlighting the advantages of employing a deuterated internal standard.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Here, we compare a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which is ideal for pharmacokinetic studies requiring low limits of quantification, with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Table 1: Comparison of Bioanalytical Method Performance for Fenofibrate and its Active Metabolite

ParameterUPLC-MS/MS for Fenofibric Acid with Fenofibric Acid-d6 ISHPLC-UV for Fenofibrate with Diazepam IS
Linearity Range 50 - 6000 ng/mL95 - 19924 ng/mL
Correlation Coefficient (r²) ≥ 0.9984> 0.98
Lower Limit of Quantification (LLOQ) 50 ng/mL95 ng/mL
Intra-day Precision (%CV) < 11.91%4.35 - 8.38%
Inter-day Precision (%CV) < 11.91%Not Reported
Accuracy 97.65 - 111.63%101.99 - 107.41%
Recovery Not explicitly reported, but matrix effect was minimal62.9%
Matrix Effect No significant interference observedNot explicitly reported
Stability Stable under various storage conditionsNot Reported

Note: The data for the UPLC-MS/MS method is for fenofibric acid using fenofibric acid-d6 as the internal standard, serving as a proxy for a fenofibrate/fenofibrate-d4 method. The HPLC-UV data is for fenofibrate with a non-deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are the protocols for the compared methods.

UPLC-MS/MS Method for Fenofibric Acid with Deuterated Internal Standard

This method is adapted from a validated assay for fenofibric acid, the active metabolite of fenofibrate, and represents the current best practice.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex again and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions

  • System: Acquity UPLC I-class Plus

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: Not specified

3. Mass Spectrometric Conditions

  • System: Xevo TQ-S micro tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: m/z 319.1 > 231.1 (Quantifier), m/z 319.1 > 139.0 (Qualifier)

    • Fenofibric Acid-d6: m/z 325.1 > 237.1

    • Note: For a hypothetical Fenofibrate/Fenofibrate-d4 method, the MRM transitions would be approximately m/z 361.1 > 139.0 for Fenofibrate and m/z 365.1 > 143.0 for this compound, though these would need to be empirically optimized.

HPLC-UV Method for Fenofibrate

This method provides a more accessible but less sensitive alternative to UPLC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 750 µL of human plasma, add 50 µL of Diazepam internal standard solution (75 µg/mL).

  • Vortex mix for 1 minute.

  • Add 100 µL of 0.1 N hydrochloric acid and 4.0 mL of ethyl acetate.

  • Vortex mix thoroughly.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • System: High-Performance Liquid Chromatograph with UV detector

  • Column: C18 column

  • Mobile Phase: Not specified in detail in the provided search results. Typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Flow Rate: Not specified

  • Detection Wavelength: Not specified

Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process that ensures the reliability of the data generated. The following diagram illustrates a typical workflow.

Bioanalytical Method Validation Workflow cluster_Application Sample Analysis Optimize_Sample_Prep Optimize Sample Preparation Optimize_Chromo Optimize Chromatography Optimize_Sample_Prep->Optimize_Chromo Optimize_MS Optimize Mass Spectrometry Optimize_Chromo->Optimize_MS Selectivity Selectivity Optimize_MS->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Bioanalytical Method Validation Workflow

Conclusion

The choice of a bioanalytical method for fenofibrate quantification is a critical decision in the drug development process. While HPLC-UV methods are available, the use of UPLC-MS/MS with a deuterated internal standard like this compound offers unparalleled sensitivity, specificity, and reliability. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies, ensuring the generation of high-quality data that meets regulatory standards. The workflow for method validation outlined provides a clear roadmap for establishing a robust and reliable bioanalytical assay.

Linearity and Range Assessment of Fenofibrate-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Fenofibrate-d4 as an internal standard in the quantitative bioanalysis of fenofibrate's active metabolite, fenofibric acid. The data presented is compiled from various validated LC-MS/MS methods, offering a comprehensive overview of its linearity and range.

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Consequently, bioanalytical methods focus on the quantification of fenofibric acid in biological matrices. Deuterated analogs, such as this compound or more commonly reported Fenofibric acid-d6, are the preferred internal standards for these assays due to their similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[1]

Comparative Performance of Deuterated Internal Standards

The following table summarizes the linearity and range assessment from various studies utilizing a deuterated internal standard for fenofibric acid analysis. While the specific deuterated position may vary (d4 vs. d6), the performance characteristics are expected to be comparable.

Internal StandardAnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Analytical TechniqueReference
Fenofibric acid-d6Fenofibric acidRat Plasma50 - 6000 ng/mL0.9984UPLC-MS/MS[2]
Fenofibric acid-d6Fenofibric acidHuman EDTA Plasma0.150 - 20.383 µg/mLNot ReportedLC-ESI-MS/MS[3]
Flibanserin-d4FenofibrateHuman Plasma0.5 - 200 ng/mL0.993UPLC-MS/MS[4]
DiazepamFenofibrateHuman Plasma0.095 - 19.924 µg/mLNot ReportedHPLC-UV[5]

Experimental Protocols

A generalized experimental protocol for the quantification of fenofibric acid in plasma using a deuterated internal standard is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[2][3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound or Fenofibric acid-d6).

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex mix again and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.[2][4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is common.[2]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3][4]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.[2][3]

3. Calibration Curve and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for bioanalytical method validation and the metabolic pathway of fenofibrate.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Area Ratios integrate->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify G Fenofibrate Fenofibrate (Prodrug) Esterases Esterases Fenofibrate->Esterases Fenofibric_Acid Fenofibric Acid (Active Metabolite) Esterases->Fenofibric_Acid PPARa PPARα Fenofibric_Acid->PPARa Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Lipid_Metabolism Changes in Lipid Metabolism Gene_Expression->Lipid_Metabolism

References

The Analytical Edge: Unpacking the Specificity and Selectivity of Fenofibrate-d4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of Fenofibrate-d4's performance as an internal standard in the analysis of fenofibrate in complex biological matrices, weighing its advantages against other commonly used alternatives.

Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibrate and fenofibric acid in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometric bioanalysis, offering superior specificity and the ability to compensate for matrix effects.

Unraveling Specificity: The Power of Isotopic Labeling

The key to this compound's high specificity lies in its identical chemical structure to the analyte, with the only difference being the substitution of four hydrogen atoms with deuterium. This subtle mass shift allows for its distinct detection by a mass spectrometer without altering its physicochemical properties, such as chromatographic retention time and ionization efficiency. Consequently, this compound co-elutes with the unlabeled fenofibrate, experiencing the same matrix-induced signal suppression or enhancement. This co-elution behavior is critical for accurate correction of any variations that may occur during sample preparation and analysis.

Performance in the Spotlight: A Comparative Analysis

To objectively assess the performance of this compound, this guide summarizes key validation parameters from various studies, comparing it with other internal standards used in fenofibrate and fenofibric acid bioanalysis. While direct head-to-head comparative studies are limited, the data presented below, including that of the closely related fenofibric acid-d6, provides valuable insights.

Table 1: Comparison of Internal Standards for Fenofibrate/Fenofibric Acid Analysis

Internal StandardAnalyteMatrixKey Performance ParametersReference
Fenofibric Acid-d6 Fenofibric AcidRat PlasmaSpecificity: No interference observed from endogenous components. Accuracy: 97.65-111.63%. Precision (CV%): < 11.91%. Recovery: 93-101%. Matrix Effect (CV%): < 6.16%.[1]
Bezafibrate Fenofibric AcidHuman PlasmaAccuracy (RE%): -4.5 to 6.9%. Precision (CV%): < 2.7% (intra-day), < 2.5% (inter-day). Recovery: > 86.2%. Matrix Effect: 95.32-110.55%.[2]
Diazepam FenofibrateHuman PlasmaAccuracy (% nominal): 101.99-107.41%. Precision (% CV): 4.35-8.38%. Recovery: 62.9% (Fenofibrate), 78.2% (Diazepam).[3]
Mefenamic Acid Fenofibric AcidHuman PlasmaPrecision and Accuracy: Within 9.3%. Recovery: 66.7% (Fenofibric Acid), 52.6% (Mefenamic Acid).[4]

Note: Data for Fenofibric Acid-d6 is presented as a close structural analog to this compound, and its performance is expected to be highly similar.

The data clearly indicates that the stable isotope-labeled internal standard (Fenofibric Acid-d6) exhibits excellent performance across all key validation parameters, particularly in mitigating matrix effects. Structural analogs like Bezafibrate also show good performance, while compounds with different chemical structures, such as Diazepam and Mefenamic Acid, can have more variable recoveries.

Experimental Protocols: A Closer Look at the Methodology

The following section details a typical experimental protocol for the analysis of fenofibric acid in plasma using a stable isotope-labeled internal standard, providing a framework for researchers.

Sample Preparation: Protein Precipitation
  • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.[1]

  • Vortex mix the samples.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex again and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fenofibric acid.

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.2 → 230.7[2]

    • Fenofibric Acid-d6: m/z 322.9 → 230.8[4]

Visualizing the Workflow and Rationale

To further elucidate the process and the critical role of the internal standard, the following diagrams illustrate the bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Bioanalytical workflow for fenofibrate analysis.

IS_Principle cluster_analyte Analyte (Fenofibrate) cluster_is Internal Standard (this compound) cluster_ratio Ratio Analyte_Prep Sample Prep (Losses/Variability) Analyte_Ion Ionization (Matrix Effects) Analyte_Prep->Analyte_Ion Analyte_Signal Analyte Signal (Variable) Analyte_Ion->Analyte_Signal Ratio Analyte Signal / IS Signal = Constant Ratio Analyte_Signal->Ratio IS_Prep Sample Prep (Same Losses/Variability) IS_Ion Ionization (Same Matrix Effects) IS_Prep->IS_Ion IS_Signal IS Signal (Tracks Analyte Variability) IS_Ion->IS_Signal IS_Signal->Ratio

Principle of stable isotope-labeled internal standard.

Conclusion: The Superior Choice for Robust Bioanalysis

References

A Head-to-Head Battle in Bioanalysis: Fenofibrate-d4 Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This is particularly true for the quantification of fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate. The use of an internal standard is essential to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two main choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Fenofibrate-d4 or its active form Fenofibric acid-d6, or a structurally similar but non-isotopically labeled compound, known as a structural analog.

This guide provides an objective comparison of the performance of deuterated internal standards for fenofibric acid versus various structural analog internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as Fenofibric acid-d6, are widely considered the "gold standard" in quantitative bioanalysis.[1] Because they are chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in bioanalytical methods. The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL internal standards.

A Viable Alternative: Structural Analog Internal Standards

While SIL internal standards are preferred, they are not always readily available or may be cost-prohibitive. In such cases, a structural analog can be a suitable alternative. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight. For fenofibric acid, compounds like diclofenac, bezafibrate, and mefenamic acid have been used as structural analog internal standards.[2] However, because their physicochemical properties are not identical to the analyte, they may not perfectly mimic the analyte's behavior during analysis, potentially leading to less effective correction for matrix effects and other sources of variability.

Performance Data: A Side-by-Side Comparison

The following tables summarize the performance characteristics of bioanalytical methods for fenofibric acid using either a deuterated internal standard or a structural analog.

Table 1: Method Performance with Deuterated Internal Standard (Fenofibric Acid-d6)

ParameterResultReference
Linearity (ng/mL)50 - 6000[3]
0.150 - 20.383 (µg/mL)[4][5]
Intra-day Precision (%CV)< 12%[3]
< 2.5%[4][5]
Inter-day Precision (%CV)< 12%[3]
< 2.5%[4][5]
Accuracy (%)97.65 - 111.63[3]
within ±2.8%[4][5]
Recovery (Analyte)93 - 101%[3]
73.8 - 75.4%[4][5]
Recovery (IS)Not reported
85.9%[4][5]
LLOQ (ng/mL)3.0[3]
150[4][5]

Table 2: Method Performance with Structural Analog Internal Standards

Internal StandardLinearity (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (Analyte) (%)Recovery (IS) (%)LLOQ (µg/mL)Reference
Diclofenac0.005 - 1.250< 8.2< 8.2-0.9 to 2.190.3 - 94.783.30.005[2]
Bezafibrate0.05 - 30< 2.7< 2.5-4.5 to 6.986.2 - 88.2Not Reported0.05[6]
Mefenamic Acid0.05 - 7.129< 9.3< 9.3within 9.3%66.752.60.05[5][7]
ClarithromycinNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[8]

Experimental Workflows and Protocols

The selection of an internal standard directly influences the experimental workflow for sample analysis. Below are representative diagrams and protocols for methods using both deuterated and structural analog internal standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Fenofibric Acid-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection UPLC Injection Supernatant_Transfer->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Analyte/IS Ratio) Mass_Spectrometry->Data_Analysis

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol with Deuterated Internal Standard (Fenofibric Acid-d6)

This protocol is based on a validated UPLC-MS/MS method for the determination of fenofibric acid in rat plasma.[3]

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.

    • Serially dilute the fenofibric acid stock solution to prepare working standards.

    • Spike blank rat plasma with working standards to create calibration curve standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 50 µL of plasma sample (or standard/QC), add 50 µL of the fenofibric acid-d6 internal standard solution (1 µg/mL).

    • Vortex mix the samples.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix and then centrifuge the samples.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic System: Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Xevo TQ-S micro mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific method.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and fenofibric acid-d6. For example, in negative ion mode, transitions could be m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for fenofibric acid-d6.[4][5]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Diclofenac) Plasma_Sample->Add_IS Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Hexane-DCM-Isopropanol) Add_IS->Liquid_Liquid_Extraction Evaporation Evaporation of Organic Layer Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Analyte/IS Ratio) Mass_Spectrometry->Data_Analysis

Caption: Bioanalytical workflow using a structural analog internal standard.

Experimental Protocol with a Structural Analog Internal Standard (Diclofenac)

This protocol is based on a validated LC-MS/MS method for the quantification of fenofibric acid in rat plasma.[2]

  • Preparation of Standards and QC Samples:

    • Prepare stock solutions of fenofibric acid and diclofenac in a suitable solvent.

    • Prepare working standards of fenofibric acid by serial dilution.

    • Spike blank rat plasma with fenofibric acid working standards to create calibration standards and QC samples.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the diclofenac internal standard solution.

    • Perform liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: Discovery C18 column (2.1 × 50 mm, 5 µm).

    • Mobile Phase: Isocratic elution with methanol-water-formic acid (75:25:0.25, v/v/v).

    • Mass Spectrometer: ESI MS/MS.

    • Ionization Mode: Negative ion mode.

    • Detection: MRM of the transitions m/z 317 → 213 for fenofibric acid and m/z 294 → 250 for diclofenac.[2]

Conclusion: Making the Right Choice

The experimental data clearly demonstrates that both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for fenofibric acid. However, methods employing a deuterated internal standard, such as Fenofibric acid-d6, generally exhibit superior performance, particularly in terms of precision and accuracy. This is attributed to the ability of the SIL internal standard to more effectively compensate for analytical variability, especially matrix effects.

While a structural analog can be a cost-effective alternative, its selection and validation require careful consideration to ensure it adequately tracks the analyte's behavior. For high-stakes studies, such as pivotal pharmacokinetic and bioequivalence trials, the investment in a stable isotope-labeled internal standard like this compound or Fenofibric acid-d6 is highly recommended to ensure the highest data quality and regulatory acceptance.

References

The Critical Role of Fenofibrate-d4 in Clinical Research: A Comparative Guide to Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. In the clinical analysis of fenofibrate, an effective lipid-lowering agent, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of Fenofibrate-d4, a deuterated analog, with other commonly used internal standards for the bioanalysis of fenofibric acid, the active metabolite of fenofibrate. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for clinical research applications.

Fenofibrate, upon administration, is rapidly hydrolyzed to its active form, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is standard practice to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

The Gold Standard: Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry. By replacing four hydrogen atoms with deuterium, this compound has a higher mass-to-charge ratio (m/z) than fenofibric acid, allowing for its distinct detection by the mass spectrometer. However, its structural and physicochemical similarity to the analyte ensures that it behaves almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in instrument performance, leading to enhanced accuracy and precision of the analytical method.

Comparison of Internal Standards for Fenofibric Acid Analysis

While this compound (or its hexadeuterated counterpart, Fenofibrate-d6) is the preferred internal standard, other non-isotopically labeled compounds have also been utilized in the quantification of fenofibric acid. This section compares the performance of this compound/d6 with two such alternatives: mefenamic acid and diclofenac acid, based on data from separate validation studies.

Disclaimer: The following data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions. However, it provides valuable insights into the performance of each internal standard in validated LC-MS/MS methods.

Performance Data
Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Fenofibrate-d6 [1][2]73.8 - 75.485.9< 2.5< 2.597.2 - 102.8
Mefenamic Acid [1]66.752.6< 9.3< 9.3Within ±9.3 of nominal
Diclofenac Acid [3]90.3 - 94.783.3< 8.2< 8.299.1 - 102.1

Analysis of Performance Data:

The data presented in the table highlights the superior performance of the deuterated internal standard, Fenofibrate-d6. The intra- and inter-day precision are significantly better (less than 2.5% CV) compared to methods using mefenamic acid or diclofenac acid. While the accuracy of all methods falls within acceptable limits, the consistency and low variability associated with the deuterated standard are evident.

The recovery data also provides interesting insights. While the recovery of fenofibric acid is comparable across the different extraction methods used with these internal standards, the recovery of the internal standards themselves varies. The higher and more consistent recovery of Fenofibrate-d6 compared to mefenamic acid suggests that the deuterated standard more effectively tracks the analyte throughout the sample preparation process.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the validation of a bioanalytical method for fenofibric acid using this compound as an internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of fenofibric acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a methanol:water (1:1, v/v) mixture to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 1 µg/mL.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). For example, 50, 100, 250, 500, 1000, 2500, 5000, and 6000 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 2500, and 4500 ng/mL).[4]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the this compound internal standard working solution and vortex briefly.[4]

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution with two solvents is typical.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for fenofibric acid.

    • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the analyte and internal standard.

      • Fenofibric Acid Transition: m/z 317.1 → 230.9[1][2]

      • Fenofibrate-d6 Transition: m/z 322.9 → 230.8[1][2]

Visualizing the Science: Pathways and Workflows

To further elucidate the context of fenofibrate analysis, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.

Fenofibrate_Signaling_Pathway cluster_intracellular Intracellular Space Fenofibrate Fenofibrate (Prodrug) FA Fenofibric Acid (Active Metabolite) Fenofibrate->FA Esterases PPARa PPARα FA->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates

Caption: Fenofibrate Signaling Pathway

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, CS, or QC) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Detection and Quantification (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

References

The Critical Impact of Fenofibrate-d4 Purity on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Fenofibrate-d4, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of how the purity of this compound can significantly impact assay performance, supported by experimental data and detailed protocols.

The Unseen Influence: How Impurities in this compound Skew Results

This compound serves as an ideal internal standard for the quantification of fenofibrate and its active metabolite, fenofibric acid, due to its near-identical physicochemical properties and co-elution with the analyte. However, the presence of impurities, particularly the unlabeled fenofibrate, within the this compound standard can introduce significant analytical errors. This isotopic cross-contamination leads to an overestimation of the analyte concentration, compromising the accuracy and integrity of the study data.

Quantitative Impact of this compound Purity on Assay Performance

The following table summarizes the simulated impact of varying this compound purity levels on key bioanalytical assay parameters. This data is modeled based on established principles of isotope dilution mass spectrometry and regulatory acceptance criteria.

This compound PurityUnlabeled Fenofibrate ImpurityImpact on Lower Limit of Quantification (LLOQ) AccuracyImpact on Upper Limit of Quantification (ULOQ) AccuracyPrecision (%CV)Linearity (r²)Risk of Inaccurate Results
>99.9% <0.1%High Accuracy (within ±5%)High Accuracy (within ±5%)<5%>0.999Low
99.0% 1.0%Moderate Inaccuracy (potential bias of +10-20%)Minimal Inaccuracy (<+5%)<10%>0.995Moderate
98.0% 2.0%Significant Inaccuracy (potential bias of +20-40%)Moderate Inaccuracy (+5-10%)<15%>0.99High
95.0% 5.0%Unacceptable Inaccuracy (potential bias of >50%)Significant Inaccuracy (>+10%)>15%<0.98Very High

Note: The simulated data assumes a consistent contribution of the unlabeled fenofibrate from the internal standard to the analyte signal. The actual impact can vary depending on the concentration of the internal standard used and the specific validation parameters of the assay.

Experimental Protocol: LC-MS/MS Quantification of Fenofibric Acid in Human Plasma

This protocol outlines a validated method for the determination of fenofibric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Fenofibric acid reference standard (>99.5% purity)

  • This compound internal standard (purity levels to be compared: >99.9%, 99.0%, 98.0%, 95.0%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.

  • This compound Stock Solution (1 mg/mL): Prepare separate stock solutions for each purity level of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Fenofibric Acid: Q1 317.1 -> Q3 231.1

    • This compound: Q1 321.1 -> Q3 235.1

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizing the Workflow and Impact

The following diagrams illustrate the experimental workflow and the logical relationship between this compound purity and assay accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.

G cluster_purity This compound Purity cluster_interference Isotopic Cross-Contamination cluster_accuracy Assay Accuracy High_Purity High Purity (>99.9%) Low_Interference Low Interference (<0.1% Unlabeled) High_Purity->Low_Interference Low_Purity Low Purity (<99%) High_Interference High Interference (>1% Unlabeled) Low_Purity->High_Interference Accurate_Results Accurate Results Low_Interference->Accurate_Results Inaccurate_Results Inaccurate Results (Overestimation) High_Interference->Inaccurate_Results

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Fenofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fenofibrate-d4, ensuring compliance and minimizing risk. Given that this compound is a deuterated form of Fenofibrate, its disposal procedures should align with those for the parent compound, treating it as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields or goggles, protective gloves, and a lab coat or long-sleeved clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2] Avoid creating dust, as fenofibrate can form combustible dust concentrations in the air.[3]

Hazard Profile of Fenofibrate

Understanding the hazards associated with Fenofibrate is crucial for its safe handling and disposal. The following table summarizes key quantitative and qualitative hazard data.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, particularly the liver, through prolonged or repeated exposure if swallowed.[1][3][4]
alt text
P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell.[1][4]
Hazardous to the Aquatic Environment (Chronic) May cause long-lasting harmful effects to aquatic life.[1][3]None for Chronic 4P273: Avoid release to the environment.[1]
Physical Hazards May form combustible dust concentrations in air.[3]NoneKeep away from heat, sparks, and open flames. Avoid dust formation.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be discarded down the drain or in regular trash.[2][5] As a pharmaceutical waste with potential environmental and health hazards, it must be managed through a designated hazardous waste stream.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound, including unused product, empty containers, and contaminated PPE (gloves, wipes, etc.), as hazardous chemical waste.

  • This waste must be segregated from general laboratory trash and other waste streams to prevent cross-contamination.[6]

2. Containerization and Labeling:

  • Place the this compound waste into a suitable, sealable, and properly labeled container. The container should be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound".

  • For empty original containers, ensure all personal or identifying information is scratched out or removed before disposal in the hazardous waste container.[7][8]

3. On-site Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidants.[3]

  • The storage area should be cool, dry, and well-ventilated.[9]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] These contractors are equipped to handle and treat chemical waste in compliance with environmental regulations, typically through incineration at a permitted facility.[6][10]

  • Never attempt to dispose of this compound in household trash or through municipal take-back programs, which are intended for consumer medications and not for laboratory-grade chemicals.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Fenofibrate_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Assessment & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Unused this compound or Contaminated Materials assess Classify as Hazardous Chemical Waste start->assess Identify Waste segregate Segregate from General Waste assess->segregate contain Place in a Sealed, Labeled Hazardous Waste Container segregate->contain Prepare for Storage storage Store in a Designated, Secure Area contain->storage disposal Transfer to a Licensed Waste Disposal Contractor storage->disposal Arrange Pickup end Proper Disposal (e.g., Incineration) disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Environmental Considerations

Fenofibrate has been identified as an environmental contaminant that degrades slowly and has the potential to bioaccumulate in aquatic organisms.[11][12] Studies have detected its presence in both source and drinking water, highlighting the importance of preventing its release into the environment.[13] Improper disposal, such as flushing or landfilling, can contribute to water contamination and pose a risk to wildlife.[5] Therefore, adherence to certified hazardous waste disposal protocols is not only a matter of regulatory compliance but also a critical step in protecting our ecosystems.

References

Essential Safety and Operational Guide for Handling Fenofibrate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Fenofibrate-d4. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Engineering Controls

This compound, a deuterated analog of Fenofibrate, should be handled with the same precautions as its parent compound. The primary hazards include potential harm if swallowed, inhaled, or in contact with skin, and possible damage to organs through prolonged or repeated exposure.[1] It is classified as a combustible solid that can form explosive dust mixtures in the air.[1]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] Enclosed local exhaust ventilation or a laboratory fume hood should be used where dust or fumes may be generated.[1][3][4]

  • Safety Stations: Ensure that emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following equipment must be worn when handling this compound.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields (EN 166) or tightly fitting chemical safety goggles.[1][2][6][3]Protects eyes from dust and splashes.
Hand Protection Impervious protective gloves (e.g., nitrile rubber).[2][6][3]Prevents skin contact. Gloves must be inspected before use.[3]
Skin and Body Long-sleeved clothing or a lab coat.[2] For larger quantities (>1kg) or manufacturing, disposable coveralls are recommended.[1]Minimizes skin exposure to dust.
Respiratory For dust-generating procedures, a NIOSH/MSHA-approved particulate respirator or a half mask with particle filtering (EN149:2001) should be used.[1][2]Prevents inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all engineering controls are operational. Don all required PPE as specified in the table above.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust.[1]

    • Weigh and handle the solid material in a designated area with local exhaust ventilation or in a fume hood to prevent dust generation.[1]

    • Avoid creating dust clouds, which can be an explosion hazard.[1]

  • Post-Handling:

    • Wash hands and other exposed areas thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

    • Remove and wash contaminated clothing before reuse.[2][7] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage:

    • Keep the container tightly closed.[2][3]

    • Store in a dry, cool, and well-ventilated place away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[2][6][3][4][8]

Emergency and Disposal Plan

Spill Response Protocol:

  • Minor Spills:

    • Restrict access to the area.

    • Wear full PPE, including respiratory protection.[1]

    • Use dry clean-up procedures. Avoid sweeping that generates dust.[1]

    • Gently dampen the spilled material with water to prevent dusting.[1]

    • Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][7] Use a vacuum cleaner fitted with a HEPA filter.[1]

  • Major Spills:

    • Evacuate unnecessary personnel from the area.[6]

    • Alert emergency responders and inform them of the hazard's location and nature.[1]

    • Avoid all personal contact and inhalation of dust.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][7][3][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][7][3][8]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Get medical attention.[2][7][3][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[2][7][3]

Disposal Plan: Dispose of waste material and containers at an approved waste disposal plant.[2][8] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[8] For the parent compound Fenofibrate, EPA waste number U240 may apply for discarded commercial chemical products.[1]

Quantitative Toxicity Data

The toxicological properties of this compound have not been fully investigated; however, data for the parent compound Fenofibrate provides a reference.[7]

Test Type Route Species Value
LD50OralRat>2000 mg/kg[1]
LD50OralMouse1600 mg/kg[1]
MOEB--0.1 - 1 mg/m³[6]
(LD50: Lethal Dose, 50%; MOEB: MOEHS Occupational Exposure Band)

Visual Workflow Diagrams

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal a Review SDS b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Required PPE b->c d Transfer/Weigh Compound in Vented Enclosure c->d Proceed to Handling e Perform Experiment d->e f Secure Container e->f g Clean Work Area f->g Proceed to Cleanup h Doff PPE g->h j Dispose of Waste in Approved Container g->j i Wash Hands Thoroughly h->i G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess m1 Restrict Area assess->m1 Minor mj1 Evacuate Area assess->mj1 Major m2 Don Full PPE m1->m2 m3 Dampen & Use Dry Cleanup Procedure m2->m3 m4 Collect in Labeled Waste Container m3->m4 mj2 Alert Emergency Responders mj1->mj2 mj3 Avoid All Contact mj2->mj3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.